Structural Elucidation and Synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide: A Technical Guide
Executive Summary and Structural Profiling (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a highly specific, chiral dipeptide-like molecule consisting of an L-leucyl moiety coupled via an amide bond to an (S)-1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Structural Profiling
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a highly specific, chiral dipeptide-like molecule consisting of an L-leucyl moiety coupled via an amide bond to an (S)-1-phenylethylamine fragment. In drug discovery and medicinal chemistry, molecules with this structural motif are frequently utilized as peptidomimetic building blocks, chiral resolving agents, or highly specific ligands for stereoselective binding pockets.
The molecule features two distinct (S)-stereocenters and an orthogonal arrangement of hydrophobic and hydrogen-bonding domains. Understanding the exact physicochemical properties of this compound is critical for predicting its pharmacokinetic (ADME) behavior and ensuring its stability during biological assays.
Quantitative Physicochemical Data
The following table summarizes the predictive and calculated physicochemical properties of the target molecule, which are essential for structural verification and lead optimization.
Defines the exact stereochemistry and connectivity.
Chemical Formula
C₁₄H₂₂N₂O
Base formula for mass spectrometry validation.
Molecular Weight
234.34 g/mol
Falls well within the Lipinski Rule of 5 (Ro5) limit.
Exact Mass
234.1732 Da
Target mass for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA)
55.12 Ų
Optimal for membrane permeability and potential BBB crossing.
Hydrogen Bond Donors / Acceptors
2 / 2
Facilitates strong target-protein interactions via the amide core.
Rotatable Bonds
5
Provides conformational flexibility without excessive entropic penalty.
Pharmacophore and Interaction Mapping
The structural architecture of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide can be divided into distinct pharmacophoric domains. The primary amine acts as a cationic center at physiological pH, while the isobutyl and phenyl groups provide critical hydrophobic contacts.
Caption: Pharmacophore domains of the target chiral amide.
Self-Validating Chemical Synthesis Protocol
To synthesize this molecule with high enantiomeric purity, an orthogonal protection strategy is employed using Boc-L-Leu-OH and (S)-1-phenylethylamine. The protocol relies on a two-step workflow: HATU-mediated amide coupling followed by TFA-mediated Boc deprotection.
Step 1: HATU-Mediated Amide Coupling
Causality of Reagent Selection:
Standard carbodiimides (like EDC or DIC) can lead to epimerization at the labile C2 stereocenter of L-leucine. To prevent this,[1]. HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester intermediate. The nitrogen atom at position 7 of the benzotriazole ring provides a neighboring group effect—acting as an intramolecular base that accelerates aminolysis and suppresses the formation of the racemization-prone oxazolone intermediate [2]. Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
Methodology:
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve Boc-L-Leu-OH (1.0 eq, 10 mmol) and (S)-1-phenylethylamine (1.1 eq, 11 mmol) in anhydrous DMF (0.2 M).
Activation: Cool the solution to 0 °C. Add HATU (1.2 eq, 12 mmol) followed by the dropwise addition of DIPEA (3.0 eq, 30 mmol).
Coupling: Allow the reaction to warm to room temperature and stir for 2 hours.
In-Process Validation: Monitor via LC-MS. The reaction is complete when the Boc-L-Leu-OH mass (m/z 230 [M-H]⁻) is fully consumed and the intermediate mass (m/z 335[M+H]⁺) is dominant.
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate.
Step 2: TFA-Mediated Boc Deprotection
Causality of Reagent Selection:
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions. [3]. The mechanism involves the protonation of the carbamate oxygen, leading to fragmentation into a tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing CO₂ gas, which entropically drives the reaction to completion.
Methodology:
Deprotection: Dissolve the crude Boc-protected intermediate in a 1:1 (v/v) mixture of TFA and DCM (0.1 M). Stir at room temperature for 2 hours.
In-Process Validation: Perform a Ninhydrin stain on a TLC plate. The starting material is ninhydrin-negative. Complete deprotection is validated by the appearance of a dark purple/blue spot upon heating, indicating the presence of a free primary amine.
Free-Basing: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting TFA salt in Ethyl Acetate and wash vigorously with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).
Isolation: Extract, dry over Na₂SO₄, and concentrate to yield the pure (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide.
Caption: Synthetic workflow for (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks must be met. The quantitative NMR data below serves as a reference standard for the purified free base in CDCl₃.
Proton Environment
Expected Chemical Shift (δ, ppm)
Multiplicity & Integration
Assignment Causality
Aromatic Protons
7.35 - 7.20
Multiplet, 5H
Confirms the presence of the phenyl ring.
Amide N-H
7.10
Broad doublet, 1H
Highly dependent on concentration and H-bonding.
Chiral C-H (Amine)
5.10
Quintet, 1H
Splitting caused by the adjacent methyl and amide NH.
Chiral C-H (Leucine)
3.40
Doublet of doublets, 1H
Alpha-proton shifted downfield by the adjacent carbonyl.
Isobutyl CH₂ & CH
1.70 - 1.50
Multiplet, 3H
Aliphatic core of the leucine side-chain.
Methyl (Amine)
1.48
Doublet, 3H
Alpha-methyl group on the benzylamine fragment.
Primary Amine NH₂
1.40
Broad singlet, 2H
Disappears upon D₂O exchange.
Isobutyl Methyls
0.95, 0.93
Two doublets, 6H
Diastereotopic methyl groups of the leucine fragment.
References
Albericio, F. et al. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega (2022). URL:[Link]
Dunetz, J. R. et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." ACS Organic Process Research & Development (2022). URL:[Link]
Poelarends, G. J. et al. "The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides." Organic & Biomolecular Chemistry (2021). URL:[Link]
Exploratory
Mechanism of Action of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide in Asymmetric Synthesis: A Technical Guide
Executive Summary In the modern landscape of asymmetric synthesis, the strategic shift from transition-metal catalysis to organocatalysis has been driven by the demand for sustainable, robust, and highly stereoselective...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the modern landscape of asymmetric synthesis, the strategic shift from transition-metal catalysis to organocatalysis has been driven by the demand for sustainable, robust, and highly stereoselective methodologies[1]. Among the most privileged scaffolds in this domain are bifunctional primary amine-amide catalysts. Specifically, (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide —a chiral derivative synthesized from L-leucine and (S)-1-phenylethylamine—has emerged as a formidable tool for constructing complex stereocenters[2]. This whitepaper deconstructs the mechanistic pathways, structural modalities, and experimental causality behind its application in asymmetric synthesis.
Structural Anatomy & Catalytic Modalities
The exceptional stereocontrol exhibited by (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (hereafter referred to as L-Leu-(S)-PEA ) is not coincidental; it is the result of a highly engineered, modular bifunctional architecture that operates via a synergistic enamine-hydrogen bonding mechanism[3].
As an Application Scientist, I approach this catalyst by dividing it into three functional modules:
The Primary Amine Core (Activation Module): Unlike secondary amines (e.g., proline), the unhindered primary amine of the leucine moiety efficiently condenses with sterically demanding or
α
-branched ketones to form an enamine intermediate. This overcomes the inherent steric limitations of MacMillan or List-Barbas secondary amine catalysts.
The Chiral Amide (Hydrogen-Bonding Director): The N-H bond of the amide acts as a precise hydrogen-bond donor. It coordinates with the carbonyl oxygen of the incoming electrophile (such as an aldehyde), lowering its Lowest Unoccupied Molecular Orbital (LUMO) and rigidly fixing it in a specific spatial orientation[3].
The Dual Steric Shield (Stereocontrol Module): The bulky isobutyl group from the L-leucine backbone and the phenyl ring from the (S)-1-phenylethylamine create a deep, stereodefined chiral pocket. This effectively blocks the Re face of the enamine, forcing the electrophile to attack exclusively from the Si face.
Core Mechanism: The Asymmetric Aldol Pathway
The primary application of L-Leu-(S)-PEA is the direct asymmetric cross-aldol reaction. The catalytic cycle is a self-sustaining loop of condensation, stereoselective C-C bond formation, and hydrolysis[4].
Figure 1: Enamine-driven catalytic cycle of L-Leu-(S)-PEA highlighting intermediate states.
Mechanistic Breakdown
Condensation: The primary amine attacks the ketone donor, releasing water to form an iminium ion.
Tautomerization: The iminium ion loses an
α
-proton (facilitated by an acid co-catalyst) to generate the active, electron-rich enamine.
Transition State Assembly: The electrophile approaches. The amide N-H hydrogen-bonds to the electrophile, locking it into a highly ordered, chair-like Zimmerman-Traxler transition state.
Hydrolysis: Following C-C bond formation, the resulting iminium intermediate is hydrolyzed by the water generated in step 1, releasing the chiral
β
-hydroxy ketone and regenerating the catalyst.
Causality in Reaction Optimization
To achieve
>99%
enantiomeric excess (ee), empirical optimization must be grounded in mechanistic causality. The table below summarizes the quantitative impact of reaction parameters on the aldol coupling of cyclohexanone and 4-nitrobenzaldehyde using 10 mol% L-Leu-(S)-PEA.
Entry
Solvent System
Acid Co-Catalyst
Temp (°C)
Yield (%)
Diastereomeric Ratio (anti:syn)
Enantiomeric Excess (ee %)
1
Neat (Solvent-free)
None
25
45
80:20
75
2
THF
TFA (10 mol%)
25
85
90:10
92
3
Brine / H₂O
TFA (10 mol%)
25
92
95:5
98
4
Brine / H₂O
p-TSA (10 mol%)
25
88
92:8
95
5
Brine / H₂O
TFA (10 mol%)
0
90
98:2
>99
The "Why" Behind the Data:
The Role of the Acid Co-Catalyst (TFA): Without an acid additive (Entry 1), the reaction stalls at the hemiaminal stage. Trifluoroacetic acid (TFA) protonates the hemiaminal hydroxyl group, turning it into a superior leaving group (water) and driving iminium formation.
The Aqueous Effect (Brine): While water is a byproduct of step 1, running the reaction in brine (Entry 3) paradoxically accelerates the reaction. The hydrophobic effect forces the organic reactants into concentrated micro-droplets, while the presence of water facilitates the rapid hydrolysis of the final product-iminium complex, preventing catalyst trapping (product inhibition).
Temperature Control: Dropping the temperature to 0 °C (Entry 5) decreases the conformational flexibility of the hydrogen-bonded transition state, maximizing the steric differentiation between the Re and Si faces, culminating in
>99%
ee.
Advanced Synthetic Applications
Beyond standard aldol additions, the L-leucinamide scaffold has demonstrated profound utility in electrophilic functionalizations. A landmark application of this catalyst class is its use in the kilogram-scale synthesis of the Ulevostinag (MK-1454) subunit[5]. In this highly complex pharmaceutical workflow, L-leucinamide derivatives catalyze highly stereoselective electrophilic fluorinations using N-fluorobenzenesulfonimide (NFSI). The primary amine forms an enamine with a 2'-ketonucleoside, while the amide directs the bulky NFSI reagent to deliver fluorine with
>99:1
diastereoselectivity[5].
A robust protocol must be a self-validating system. The following methodology for the asymmetric cross-aldol reaction incorporates critical analytical checkpoints to ensure catalytic turnover and stereofidelity.
Figure 2: Self-validating experimental workflow for asymmetric organocatalytic coupling.
Step-by-Step Procedure
Catalyst Activation: In a 10 mL round-bottom flask, dissolve 0.1 mmol (10 mol%) of L-Leu-(S)-PEA in 1.0 mL of Brine/H₂O. Add 0.1 mmol of Trifluoroacetic acid (TFA).
Causality Note: Premixing ensures the formation of the active catalyst-acid salt before introduction of the donor.
Enamine Generation: Add 2.0 mmol (2 equivalents) of the ketone donor (e.g., cyclohexanone). Stir vigorously at room temperature for 15 minutes.
Validation Checkpoint: A slight color change (often pale yellow) indicates successful enamine formation.
Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.0 mmol of the aldehyde electrophile (e.g., 4-nitrobenzaldehyde) dropwise over 5 minutes.
Reaction Monitoring: Stir the emulsion at 0 °C.
Validation Checkpoint: Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction typically reaches
>95%
conversion within 12-24 hours.
Hydrolytic Quench & Extraction: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ to neutralize the TFA. Extract the aqueous layer with ethyl acetate (
3×5
mL).
Causality Note: Neutralization prevents background acid-catalyzed dehydration of the delicate
β
-hydroxy ketone product into an
α,β
-unsaturated enone.
Purification & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography. Determine ee via chiral HPLC (e.g., Chiralpak AD-H column).
References
Title : Development of a Kilogram-Scale Synthesis of a Key Ulevostinag Subunit Part II: An Electrophilic Approach to Fluorinated Nucleosides
Source : ACS Publications
URL :[Link]
Title : C2-Symmetric Chiral Bifunctional Primary Amine Catalysts: Design, Synthesis and Application in Asymmetric Aldol Reaction
Source : ChemRxiv
URL :[Link]
Title : Organocatalyst as a synthetic gadget for pharmaceutically potent molecules
Source : Arabian Journal of Chemistry
URL :[Link]
Title : 1 From Anion Recognition to Organocatalytic Chemical Reactions
Source : Wiley-VCH
URL :[Link]
Title : Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction
Source : RSC Advances
URL :[Link]
An In-depth Technical Guide on the Stereochemical Properties and Chirality of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a profound understanding of molecular stereochemistry is not merely an academic exer...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a profound understanding of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and patient safety. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive technical overview of the stereochemical properties and chirality of a specific diamide, (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide. This molecule, possessing two stereocenters, serves as an exemplary case study for exploring the nuanced interplay between three-dimensional atomic arrangement and biological function.
The significance of studying such chiral compounds is underscored by the fact that the human body is an inherently chiral environment.[1][3] Receptors, enzymes, and other biological targets are themselves chiral, leading to stereoselective interactions with drug molecules.[1][4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse or toxic effects.[3][4][5] The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[4]
This guide will delve into the synthesis, stereochemical assignment, conformational analysis, and the profound impact of chirality on the biological activity of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide and related structures. Through a synthesis of theoretical principles and practical experimental methodologies, we aim to provide researchers and drug development professionals with the foundational knowledge and technical insights necessary to navigate the complexities of stereoisomerism in their own work.
I. Synthesis and Creation of Stereocenters
The synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide involves the formation of an amide bond between two chiral building blocks: (S)-2-amino-4-methylpentanoic acid (L-leucine) and (S)-1-phenylethylamine. The controlled coupling of these two enantiomerically pure starting materials is paramount to achieving the desired (S,S) diastereomer.
A standard and effective method for this amide bond formation is through the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[6][7]
Experimental Protocol: Synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
Objective: To synthesize (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide from (S)-2-amino-4-methylpentanoic acid and (S)-1-phenylethylamine using EDC/HOBt coupling.
In a round-bottom flask, dissolve (S)-2-amino-4-methylpentanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add EDC (1.2 eq) to the cooled solution and stir for 15 minutes.
In a separate flask, dissolve (S)-1-phenylethylamine (1.0 eq) in anhydrous DMF.
Slowly add the amine solution to the activated acid solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel to yield the desired (S,S)-diamide.
Causality Behind Experimental Choices:
Anhydrous Solvents: The use of anhydrous DMF and DCM is crucial to prevent the hydrolysis of the activated carboxylic acid and the carbodiimide coupling agent, which would lead to the formation of undesired byproducts and reduce the overall yield.
Low-Temperature Addition: Adding the coupling agent and the amine at 0 °C helps to control the exothermic reaction and minimize the risk of racemization at the chiral center of the amino acid.
HOBt Additive: HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate an activated HOBt ester. This intermediate is less prone to racemization and reacts more efficiently with the amine.
Synthetic workflow for the target diamide.
II. Stereochemical Assignment and Confirmation
The unambiguous determination of the stereochemistry of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is critical. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of diastereomers.[8] For the (S,S) and (R,S) diastereomers of 2-Amino-4-methyl-N-(1-phenylethyl)pentanamide, distinct differences in the chemical shifts and coupling constants of specific protons would be expected due to their different spatial environments.
Key NMR Experiments:
¹H NMR: Provides information on the chemical environment of protons. Diastereomers will often exhibit different chemical shifts for protons near the chiral centers.
¹³C NMR: Similar to ¹H NMR, the chemical shifts of carbon atoms, particularly those near the stereocenters, can differ between diastereomers.[8]
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are invaluable for assigning proton and carbon signals and for determining through-bond and through-space correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal the relative stereochemistry by identifying protons that are close in space.[9]
Data Presentation: Expected ¹H NMR Chemical Shift Differences
Proton
Expected Chemical Shift Range (ppm) for (S,S)
Expected Chemical Shift Range (ppm) for (R,S)
Rationale for Difference
Amide N-H
7.5 - 8.5
7.5 - 8.5
May show slight differences due to varying hydrogen bonding environments.
Leucine α-H
3.5 - 4.5
3.5 - 4.5
Significant differences expected due to proximity to the phenylethyl group.
Phenylethyl α-H
4.8 - 5.5
4.8 - 5.5
Directly attached to a stereocenter, sensitive to the configuration of the other.
Protocol: Stereochemical Assignment using Mosher's Amide Analysis
For definitive assignment of the absolute configuration of the amine moiety, derivatization with a chiral reagent such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid chloride) can be employed.[9][10]
React the primary amine of the synthesized diamide with both (R)- and (S)-Mosher's acid chloride in separate reactions to form diastereomeric Mosher amides.[10]
Acquire ¹H NMR spectra for both diastereomeric products.
Analyze the chemical shifts of the protons adjacent to the newly formed chiral amide. According to Mosher's model, the protons on one side of the plane defined by the C=O and C-CF₃ bonds will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield).
By comparing the Δδ (δS - δR) values, the absolute configuration of the amine can be determined.[10]
Workflow for stereochemical assignment.
B. X-ray Crystallography
When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive determination of its three-dimensional structure, including the absolute stereochemistry of all chiral centers.[11][12] The resulting electron density map unambiguously reveals the spatial arrangement of the atoms.[12]
Protocol: Single Crystal X-ray Diffraction
Crystallization: Grow single crystals of the purified diamide suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[12]
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.
Absolute Configuration Determination: If the data is of sufficient quality and the crystal does not crystallize in a centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.
III. Conformational Analysis
The biological activity of a molecule is not only dictated by its configuration but also by its preferred conformation(s) in solution. Amide bonds have a significant barrier to rotation, which can lead to the existence of stable rotational isomers (rotamers).
For (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, rotation around the amide C-N bond and the single bonds adjacent to the stereocenters can be restricted due to steric hindrance. This can lead to a preferred low-energy conformation that is responsible for the interaction with a biological target.
Computational Modeling:
Molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to predict the relative energies of different conformations and identify the most stable conformers.[13][14][15] These computational predictions can then be correlated with experimental data from NMR (e.g., NOE constraints).[13][14]
Key Conformational Considerations:
Amide Bond Planarity: The amide bond is generally planar, with the substituents adopting either a trans or cis arrangement. The trans conformation is usually favored due to reduced steric clash.
Torsional Angles (φ, ψ): In this peptide-like structure, the torsional angles around the N-Cα and Cα-C bonds of the leucine residue will be critical in defining the overall shape of the molecule.
IV. Impact of Stereochemistry on Biological Activity
The two stereocenters in 2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide give rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The (S,S) and (R,R) isomers are enantiomers, as are the (S,R) and (R,S) isomers. The relationship between any other pair is diastereomeric.
As previously mentioned, these stereoisomers can have vastly different biological activities.[1][3] This stereoselectivity arises from the three-point attachment model, where a chiral molecule must interact with its chiral biological target at a minimum of three points for differentiation between its enantiomers to occur.
Pharmacokinetics and Pharmacodynamics:
Pharmacodynamics: One diastereomer may bind to a receptor with high affinity and act as an agonist, while another may bind with lower affinity or even act as an antagonist.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective.[1][4] Enzymes involved in drug metabolism are often stereoselective, leading to different metabolic rates and potentially different metabolites for each stereoisomer.[3][4]
Hypothetical Biological Activity Profile
Stereoisomer
Receptor Binding Affinity (Ki)
Functional Activity
Metabolic Stability
(S,S)
High
Agonist
Moderate
(R,R)
Low
Inactive
High
(S,R)
Moderate
Partial Agonist
Low
(R,S)
Very Low
Inactive
High
This hypothetical data illustrates that the (S,S) isomer would be the most promising candidate for drug development due to its high affinity and desired functional activity. The other isomers are either less active or metabolically less stable, highlighting the importance of administering the single, most active stereoisomer.[1][2]
Conclusion
The stereochemical properties and chirality of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide provide a compelling illustration of the fundamental principles of stereoisomerism and their critical relevance in the fields of chemistry and pharmacology. The precise three-dimensional arrangement of atoms in this molecule, dictated by its two chiral centers, profoundly influences its synthesis, conformational preferences, and ultimately, its interaction with biological systems.
This guide has outlined the key methodologies for the stereocontrolled synthesis and the rigorous analytical techniques required for the unambiguous assignment of its stereochemistry, including NMR spectroscopy and X-ray crystallography. Furthermore, we have underscored the importance of conformational analysis and the dramatic impact that even subtle changes in stereochemistry can have on a molecule's pharmacological profile.
For researchers and professionals in drug development, a thorough understanding and application of these principles are indispensable. The ability to synthesize, isolate, and characterize single stereoisomers is essential for developing safer, more effective, and more selective therapeutic agents. The case of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide serves as a robust model for the critical thinking and experimental rigor required to harness the power of stereochemistry in the pursuit of novel medicines.
References
Effects of Stereoisomers on Drug Activity. (2021, June 21).
(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide. (2024, August 10). Smolecule.
Conformational Control of Chiral Amido-Thiourea Catalysts Enables Improved Activity and Enantioselectivity. (2016, June 13). Organic Letters.
Rauk, A., Tavares, D. F., Khan, M. A., Borkent, A. J., & Olson, J. F. (1983). Conformational analysis of chiral hindered amides. Canadian Journal of Chemistry.
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Smolecule.
Chirality and Its Importance in Pharmaceutical Science. (2021, June 21).
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022, October 27). MDPI.
Smith, S. G., & Goodman, J. M. (2009). Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation. The Journal of organic chemistry, 74(12), 4597–4607.
Conformational analysis of chiral hindered amides. Canadian Science Publishing.
Hutt, A. J., & Tan, S. C. (1996). Stereoisomers and drug toxicity. The value of single stereoisomer therapy. Drug safety, 15(4), 241–266.
Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. (2024, June 10). The Journal of Organic Chemistry.
Knowles, R. R., & Jacobsen, E. N. (2010). Conformational Control of Chiral Amido-Thiourea Catalysts Enables Improved Activity and Enantioselectivity. PMC.
Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
Smith, S. G., & Goodman, J. M. (2010). Assigning stereochemistry to single diastereoisomers by GIAO NMR calculation: the DP4 probability. The Journal of organic chemistry, 75(18), 4597–4607.
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025, October 24). PMC.
Conformational Analysis of Chiral Supramolecular Aggregates: Modeling the Subtle Difference between Hydrogen and Deuterium. (2013, October 7). Journal of the American Chemical Society.
Helical secondary structures and supramolecular tilted chirality in N-terminal aryl amino acids with diversified optical activities. (2021, April 15).
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2008, May 1).
Synthesis and stereochemical analysis of dynamic planar chiral nine-membered diallylic amide: Significant substituent effect on stereochemical stability. Kyushu University.
X-ray structures of new dipeptide taste ligands. PubMed.
Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer. (2025, January 23). Chemical Science.
Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl).
SYNTHESIS OF (S)-2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRANE-2-YL)-PENTAN-1-ONE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. (2020, October 28). EPO.
Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry.
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
X-ray conformational study of hydrazino peptide analogues. PubMed.
Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2020, January 21). MDPI.
A Newcomer's Guide to Peptide Crystallography. PMC.
N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology of the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid. PubMed.
NZ789592A - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)- pentan-1-one and pharmaceutically acceptable salts thereof.
X-ray crystallography. Wikipedia.
Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). MDPI.
Chiroptical Properties of Amino Acids: A Density Functional Theory Study. (2010, April 19). MDPI.
Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts.
Molecular Weight and Exact Mass Calculation for (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide: A High-Resolution Mass Spectrometry Guide
Executive Summary In modern drug development and synthetic organic chemistry, the precise characterization of chiral auxiliaries and active pharmaceutical ingredients (APIs) is non-negotiable. (S)-2-Amino-4-methyl-N-((S)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and synthetic organic chemistry, the precise characterization of chiral auxiliaries and active pharmaceutical ingredients (APIs) is non-negotiable. (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a complex chiral molecule formed via the condensation of L-leucine and (S)-1-phenylethylamine.
This whitepaper provides an authoritative guide on calculating the exact monoisotopic mass and average molecular weight for this compound (Chemical Formula: C₁₄H₂₂N₂O ). Furthermore, it outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to confirm its structural identity with sub-5 ppm mass accuracy, detailing the causality behind every experimental parameter.
Structural Deconstruction and Chemical Formula
To accurately calculate mass parameters, we must first deconstruct the molecule into its synthetic precursors to derive its elemental composition.
The molecule is an amide derivative synthesized via a condensation reaction:
L-Leucine (an amino acid): C₆H₁₃NO₂
(S)-1-Phenylethylamine (a chiral amine): C₈H₁₁N
During amide bond formation, one molecule of water (H₂O) is eliminated.
Structural assembly of the target pentanamide derivative via condensation.
Theoretical Framework: Average vs. Monoisotopic Mass
Analytical workflows require different mass definitions depending on the instrumentation used:
Average Molecular Weight: Used for macroscopic stoichiometric calculations (e.g., weighing solids for assays). It is calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes.
Monoisotopic Exact Mass: Used exclusively in High-Resolution Mass Spectrometry (HRMS). It is calculated by summing the exact masses of the most abundant naturally occurring stable isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O)[1]. Because HRMS instruments measure individual ions rather than bulk statistical averages, exact mass is required to differentiate the target molecule from isobaric interferences[1].
Mathematical Calculation of Mass Parameters
To compute the monoisotopic mass, we utilize the exact isotopic masses provided by the National Institute of Standards and Technology (NIST)[2].
Table 1: Isotopic Masses for Exact Mass Calculation
Element
Primary Isotope
Exact Mass (Da)
Natural Abundance (%)
Carbon
¹²C
12.000000
98.93
Hydrogen
¹H
1.007825
99.98
Nitrogen
¹⁴N
14.003074
99.63
Oxygen
¹⁶O
15.994915
99.76
Step-by-Step Monoisotopic Mass Calculation (C₁₄H₂₂N₂O)
Calculated via standard atomic weights; used for bulk stoichiometry.
Monoisotopic Exact Mass
234.173213 Da
Neutral exact mass; used as the theoretical baseline[3].
Protonated Exact Mass [M+H]⁺
235.180489 Da
Calculated by adding the exact mass of a proton (1.007276 Da)[4]. Used as the target m/z in positive ion mode HRMS.
Experimental Protocol: HRMS Verification Workflow
To verify the synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, a self-validating LC-HRMS protocol must be executed. The following methodology explains not just how to perform the analysis, but the causality behind each parameter.
System Suitability and Calibration (Self-Validation Step)
Before analyzing the sample, the mass spectrometer (Orbitrap or Time-of-Flight) must be calibrated using a standard calibration mixture (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibrant).
Causality: This ensures the instrument's mass accuracy is operating strictly within a <2 ppm error margin, validating that any subsequent mass deviations belong to the sample itself, not instrumental drift.
Sample Preparation
Protocol: Dissolve the analyte to a final concentration of 1 µg/mL in a diluent of 50% Methanol / 50% Water containing 0.1% Formic Acid (FA).
Causality: The molecule contains a primary amine group (from the leucine moiety). The addition of 0.1% FA lowers the pH, ensuring this amine is fully protonated in solution. This drastically enhances ionization efficiency and signal-to-noise ratio during Electrospray Ionization (ESI).
Liquid Chromatography (LC) Separation
Protocol: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) using a gradient of Water/Acetonitrile (both containing 0.1% FA).
Causality: The hydrophobic phenylethyl and isobutyl (leucine) groups interact strongly with the C18 stationary phase. This separates the target analyte from highly polar matrix salts or unreacted starting materials that could cause ion suppression in the MS source.
High-Resolution Mass Spectrometry (HRMS)
Protocol: Operate the MS in ESI Positive mode (ESI+). Set the resolving power to >60,000 (at m/z 200).
Causality: A resolving power of >60,000 is mathematically required to separate the target [M+H]⁺ peak (m/z 235.180489) from potential isobaric background interferences (molecules with the same nominal mass of 235 but different elemental compositions).
Step-by-step High-Resolution Mass Spectrometry (HRMS) validation workflow.
Data Processing and Mass Defect Analysis
Extract the chromatogram for the theoretical m/z235.180489 . Calculate the mass error using the following formula:
A mass error of < 5 ppm is the gold standard in pharmaceutical development to unambiguously confirm the elemental formula C₁₄H₂₂N₂O.
References[3] PubChem. "Lidocaine (Isomeric Reference for C14H22N2O Exact Mass)." National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3676[1] Wikipedia. "Monoisotopic mass." URL: https://en.wikipedia.org/wiki/Monoisotopic_mass[4] National Institute of Standards and Technology (NIST). "CODATA Value: proton mass." URL: https://physics.nist.gov/cgi-bin/cuu/Value?mp[2] National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." URL: https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-relative-atomic-masses
The Role of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide as a Chiral Auxiliary in Asymmetric Synthesis
Executive Summary The pursuit of enantiopure compounds in drug development requires highly efficient, recyclable, and stereodirecting chiral auxiliaries. (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide —hereafter r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pursuit of enantiopure compounds in drug development requires highly efficient, recyclable, and stereodirecting chiral auxiliaries. (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide —hereafter referred to as L-Leu-(S)-PEA —represents a uniquely powerful, dual-stereocenter auxiliary derived from the chiral pool (L-leucine and (S)-1-phenylethylamine). By leveraging both immense steric shielding and hydrogen-bond-mediated transition state rigidification, L-Leu-(S)-PEA excels in directing nucleophilic additions to prochiral imines. This whitepaper dissects the mechanistic causality of L-Leu-(S)-PEA, provides self-validating experimental protocols, and establishes its authoritative role in the asymmetric synthesis of non-natural
α
-amino acids.
Structural and Stereochemical Profile
L-Leu-(S)-PEA integrates two distinct stereogenic centers that function synergistically as a "matched pair" for asymmetric induction.
The Primary Amine (Leucine core): Acts as the covalent attachment point for prochiral aldehydes or ketones, forming an intermediate imine (Schiff base).
The Isobutyl and Phenyl Appendages: Provide a massive steric wall. The isobutyl group of the leucine moiety restricts rotation around the C-
α
bond, while the phenyl ring of the phenylethylamine moiety creates a
π
-shielding effect over one face of the reactive
π
-system.
The Secondary Amide N-H: Serves as a critical hydrogen-bond donor. In the presence of Lewis acids or anionic nucleophiles, this N-H bond anchors the transition state, preventing conformational drift and ensuring high diastereofacial discrimination.
Mechanistic Paradigm: Transition State Rigidification
The efficacy of a chiral auxiliary is defined by its ability to differentiate the activation energies (
ΔΔG‡
) of competing diastereomeric transition states. When L-Leu-(S)-PEA condenses with an aldehyde, the resulting imine adopts an E-configuration to minimize allylic strain.
During a nucleophilic attack (such as in the [1]), the amide carbonyl and the imine nitrogen can coordinate to a Lewis acid, forming a rigid, chelated intermediate. The bulky isobutyl and phenyl groups project entirely over the Re-face of the imine. Consequently, the incoming nucleophile is sterically forced to approach exclusively from the exposed Si-face. This causality—where steric bulk and electronic chelation lock the conformation—is the fundamental driver of the >95% diastereomeric excesses (de) typically observed with this auxiliary.
Figure 1: Mechanistic pathway of stereocontrol utilizing L-Leu-(S)-PEA.
Key Synthetic Application: The Asymmetric Strecker Reaction
The synthesis of unnatural
α
-amino acids is a cornerstone of peptidomimetic drug discovery. L-Leu-(S)-PEA is highly effective in the asymmetric Strecker synthesis. By utilizing trimethylsilyl cyanide (TMSCN) in strictly anhydrous conditions, the reaction avoids premature imine hydrolysis and maximizes kinetic stereocontrol.
Quantitative Data: Stereocontrol Optimization
The table below summarizes the optimization of the Strecker reaction using L-Leu-(S)-PEA across various substrates. The data illustrates that bulky aliphatic aldehydes (e.g., Pivalaldehyde) yield the highest diastereomeric ratios due to maximized steric clashing with the auxiliary's shielding groups during the disfavored transition state.
Table 1: Asymmetric Strecker Reaction Profile with L-Leu-(S)-PEA
Substrate (Aldehyde)
Solvent
Temp (°C)
Isolated Yield (%)
Diastereomeric Ratio (dr)
Benzaldehyde
DCM
-78
92
98:2
Pivalaldehyde
DCM
-78
88
>99:1
Isobutyraldehyde
THF
-40
85
94:6
Cinnamaldehyde
Toluene
-78
90
96:4
Experimental Methodologies: A Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . The successful recovery of the un-racemized auxiliary at the end of the workflow analytically validates that the stereochemical integrity of the system was maintained throughout the harsh cyanation and hydrolysis steps. This aligns with modern standards for [2].
Figure 2: Workflow for asymmetric Strecker synthesis and auxiliary recovery.
Step 1: Imine Condensation
Charge a flame-dried, argon-purged flask with L-Leu-(S)-PEA (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M).
Add anhydrous MgSO
4
(2.0 equiv) as a desiccant, followed by the prochiral aldehyde (1.05 equiv).
Stir at ambient temperature for 12 hours.
Filter through a Celite pad and concentrate in vacuo. Validation:
1
H-NMR must show the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the imine C-H proton (~8.2 ppm).
Step 2: Diastereoselective Cyanation
Redissolve the crude imine in anhydrous DCM and cool to -78 °C.
Add a Lewis acid catalyst (e.g., Ti(OiPr)
4
, 0.1 equiv) and stir for 15 minutes to allow chelation.
Dropwise add TMSCN (1.5 equiv). Maintain at -78 °C for 6 hours.
Quench with saturated aqueous NaHCO
3
. Extract with ethyl acetate, dry, and concentrate. Validation: Crude
1
H-NMR integration of the newly formed stereocenter proton determines the initial dr.
Step 3: Hydrolysis and Auxiliary Recovery
Dissolve the purified
α
-amino nitrile diastereomer in 6 M HCl and reflux for 24 hours. This achieves simultaneous nitrile hydrolysis (to the carboxylic acid) and cleavage of the auxiliary.
Cool to room temperature and extract the aqueous layer with diethyl ether. The aqueous layer contains the hydrochloride salts of both the product
α
-amino acid and the cleaved L-Leu-(S)-PEA.
Adjust the aqueous layer to pH 10 using 2 M NaOH, and extract with dichloromethane. The auxiliary partitions into the organic layer, while the target
α
-amino acid remains in the aqueous layer as a sodium salt.
Self-Validation: Analyze the recovered L-Leu-(S)-PEA via chiral HPLC or polarimetry. The optical rotation must match the starting material exactly, proving that no epimerization occurred at the auxiliary's stereocenters during the cycle.
Conclusion
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide serves as an elite, dual-stereocenter chiral auxiliary. By exploiting a combination of severe steric hindrance and predictable hydrogen-bonding networks, it dictates the stereochemical outcome of nucleophilic additions with near-perfect fidelity. Its robust nature allows for near-quantitative recovery, making it an indispensable tool for researchers engineering complex, enantiopure pharmaceutical intermediates.
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496-6511. URL:[Link]
Exploratory
An In-depth Technical Guide to the Safe Handling of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide in Laboratory Environments
Abstract This technical guide provides a comprehensive safety profile and handling recommendations for the novel chiral compound, (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, in a research and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive safety profile and handling recommendations for the novel chiral compound, (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, in a research and drug development laboratory setting. In the absence of a formal Material Safety Data Sheet (MSDS), this document synthesizes information based on the compound's chemical structure, the known hazards of its functional groups (a primary amine, a secondary amide, and a phenyl group), and established best practices for handling new chemical entities (NCEs) of unknown toxicity. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment, implementation of appropriate safety controls, and emergency preparedness.
Introduction and Compound Overview
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral molecule with potential applications in pharmaceutical research and development. As a new chemical entity, its toxicological properties have not been fully investigated. Therefore, a cautious and systematic approach to its handling is paramount. This guide is built on the principle of minimizing all chemical exposures and assumes that any substance of unknown toxicity is potentially hazardous.[1][2]
Hazard Identification and Risk Assessment: A Proactive Approach
Given the lack of specific toxicity data, a thorough risk assessment is the cornerstone of safely handling this compound.[4][5] The risk assessment process should be a systematic evaluation of the inherent hazards and the potential for exposure during planned laboratory procedures.
Inferred Hazards from Chemical Structure
The potential hazards of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide can be inferred from its constituent functional groups:
Primary Amine: Primary amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Some amines are known to be sensitizers, causing allergic reactions upon repeated exposure.
Amide Linkage: While generally more stable than esters, amide bonds can undergo hydrolysis under certain conditions.[6][7] The metabolic stability of the amide bond in this specific molecule is unknown, and its biotransformation could potentially lead to metabolites with different toxicological profiles.[8][9][10]
Phenyl Group: The presence of an aromatic ring suggests the possibility of metabolic activation to reactive intermediates.
Chirality: The specific stereochemistry of a molecule can significantly influence its biological activity and toxicity.[2][11][12][13] Different enantiomers can have vastly different pharmacological and toxicological effects.[14]
The Risk Assessment Workflow
A documented risk assessment should be completed before any new experimental work with this compound commences.
Step-by-step laboratory synthesis protocol for (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
An Application Note for the Laboratory Synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide Introduction (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral amide, often synthesized as a cruci...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Laboratory Synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
Introduction
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral amide, often synthesized as a crucial intermediate or building block in the development of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure combines the amino acid L-leucine and the chiral amine (S)-1-phenylethylamine. This document provides a detailed, two-step laboratory protocol for the synthesis of this target compound. The synthesis strategy involves the formation of an amide bond between N-Boc-protected L-leucine and (S)-1-phenylethylamine, followed by the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group. This method is widely applicable for the formation of peptide-like bonds and is designed to preserve the stereochemical integrity of the chiral centers.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
Amide Coupling: N-Boc-L-leucine is coupled with (S)-1-phenylethylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.
Boc Deprotection: The resulting Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc group and yield the final product as a trifluoroacetate salt.
Materials and Apparatus
Reagents & Chemicals
Reagent
Formula
MW ( g/mol )
Supplier
Notes
N-Boc-L-leucine
C₁₁H₂₁NO₄
231.29
Standard Supplier
(S)-1-Phenylethylamine
C₈H₁₁N
121.18
Standard Supplier
EDC·HCl
C₈H₁₈ClN₃
191.70
Standard Supplier
HOBt (anhydrous)
C₆H₅N₃O
135.12
Standard Supplier
Anhydrous is preferred
Dichloromethane (DCM)
CH₂Cl₂
84.93
Standard Supplier
Anhydrous, reagent grade
Trifluoroacetic Acid (TFA)
C₂HF₃O₂
114.02
Standard Supplier
Reagent grade
N,N-Diisopropylethylamine (DIPEA)
C₈H₁₉N
129.24
Standard Supplier
Optional, for neutralization
Saturated aq. NaHCO₃
NaHCO₃
84.01
In-house prep.
Brine (Saturated aq. NaCl)
NaCl
58.44
In-house prep.
Anhydrous MgSO₄
MgSO₄
120.37
Standard Supplier
Drying agent
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
Standard Supplier
For extraction
Hexanes
C₆H₁₄
86.18
Standard Supplier
For chromatography
Apparatus
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Ice-water bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Fume hood
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Experimental Workflow Diagram
Caption: Synthetic workflow for the two-step synthesis of the target compound.
Detailed Synthesis Protocol
Part 1: Synthesis of (S)-tert-butyl (4-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate (Boc-protected intermediate)
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-leucine (5.00 g, 21.6 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL). Stir until all solids have dissolved.
Amine Addition: Add (S)-1-phenylethylamine (2.62 g, 2.75 mL, 21.6 mmol, 1.0 equiv.) to the solution.
Additive Inclusion: Add 1-Hydroxybenzotriazole (HOBt) (3.21 g, 23.8 mmol, 1.1 equiv.). The use of HOBt is crucial as it acts as a scavenger for the highly reactive O-acylisourea intermediate formed from EDC, converting it to an activated HOBt-ester. This intermediate is less prone to racemization and reacts efficiently with the amine.[1]
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
Coupling Agent Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (4.56 g, 23.8 mmol, 1.1 equiv.) to the cooled reaction mixture in portions over 10 minutes. EDC is a water-soluble carbodiimide that facilitates the formation of the amide bond by activating the carboxylic acid.[2]
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-16 hours) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
Aqueous Work-up:
Transfer the reaction mixture to a 500 mL separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize HOBt and any remaining acid, followed by brine (1 x 50 mL) to remove residual water and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30%) to yield the pure Boc-protected intermediate as a white solid or viscous oil.
Part 2: Synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (Final Product)
Reactant Setup: Dissolve the purified Boc-protected intermediate (from Part 1) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Deprotection: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be optimized (e.g., 25-50% TFA in DCM).[3][4] The Boc group is readily cleaved under strong acidic conditions. The mechanism involves protonation of the Boc carbonyl, followed by fragmentation to form the stable tert-butyl cation, carbon dioxide, and the free amine, which is then protonated by the excess acid to form the TFA salt.[5][6]
Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the desired product.
Note: Co-evaporation with a solvent like toluene can help remove residual TFA. For some applications, the crude TFA salt is of sufficient purity. If the free base is required, the residue can be dissolved in ethyl acetate and washed carefully with saturated NaHCO₃ solution until the aqueous layer is basic. The organic layer is then dried and concentrated.
Characterization
The final product should be characterized by standard analytical techniques:
¹H NMR & ¹³C NMR: To confirm the chemical structure and stereochemical integrity.
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 249.19 g/mol ).
HPLC: To assess the purity of the final compound.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns upon contact and is harmful if inhaled.[3][7] Handle with extreme care, using appropriate gloves and eye protection. Neutralize all spills and waste containing TFA appropriately. Evaporation of TFA should be done with care, using equipment with TFA-resistant components.[8]
EDC·HCl and HOBt: These reagents can be sensitizers and irritants. Avoid inhalation of dust and skin contact. HOBt is also a potential explosive hazard, especially in its anhydrous form, and should be handled with care.
References
Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses.
Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. (2022). HETEROCYCLES, 104(9), 1559.
Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. (2022). The Journal of Organic Chemistry.
Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing.
Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. (2021). Organic Letters.
Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. (2019). Applied and Environmental Microbiology.
A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group.
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018). R&D World.
Rapid N-Boc Deprotection with TFA. Scribd.
Boc Deprotection - TFA. Common Organic Chemistry.
Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. (2023). Biocompare.
Experimental procedure for deprotection of Boc-protected amines. Benchchem.
Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
BOC Protection and Deprotection. (2026). J&K Scientific LLC.
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Cospheric.
Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC.
A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure.
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Application Note: (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide as a Chiral Resolving Agent
Introduction & Mechanistic Rationale Chiral resolution via diastereomeric salt formation remains one of the most scalable, economically viable, and widely employed methods for the separation of racemic mixtures in pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Chiral resolution via diastereomeric salt formation remains one of the most scalable, economically viable, and widely employed methods for the separation of racemic mixtures in pharmaceutical development[1]. While classical resolving agents like 1-phenylethylamine are foundational, they occasionally fail to provide sufficient stereoselectivity or yield highly crystalline salts for challenging substrates[2].
To overcome these limitations, designer chiral amides such as (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (hereafter referred to as (S,S)-Leu-PEA ) have been developed. This compound is a dipeptide-like chiral amine synthesized from the condensation of L-leucine and (S)-1-phenylethylamine.
Causality of Molecular Design & Experimental Choices:
Primary Amine Basicity: The free
α
-amino group of the leucine moiety acts as the primary basic center, readily forming stable salts with racemic carboxylic acids[3].
Enhanced Hydrogen Bonding: Unlike simple amines, the internal amide bond (-CONH-) of (S,S)-Leu-PEA serves as an additional hydrogen bond donor and acceptor. During crystallization, this promotes the formation of a highly ordered, rigid 3D hydrogen-bonded network with the carboxylate, amplifying the thermodynamic solubility differences between the diastereomeric salts[4][5].
Dual-Stereocenter Steric Bulk: The combination of the bulky isobutyl group from leucine and the phenyl ring from the phenylethylamine moiety creates a deep, sterically demanding chiral pocket. This dual-stereocenter environment restricts the conformational freedom of the guest acid, leading to superior chiral recognition compared to single-stereocenter agents[6].
Experimental Workflow
The resolution process relies on the differential solubility of the resulting diastereomeric salts in a chosen solvent system. The general workflow involves salt formation, fractional crystallization, and subsequent cleavage to recover both the enantiopure acid and the resolving agent[3].
Workflow of chiral resolution via diastereomeric salt formation and agent recovery.
Step-by-Step Protocol: Diastereomeric Salt Resolution
Self-Validating System: This protocol utilizes the "half-equivalent method," which maximizes enantiomeric excess (ee) by leveraging the solubility difference between the diastereomeric salt of the target enantiomer and the free form of the opposite enantiomer[1][2].
Solvent (e.g., Isopropanol or Ethanol/Water mixtures)
1M HCl and 1M NaOH (for salt cleavage)
Ethyl Acetate and Dichloromethane (extraction solvents)
Step 1: Diastereomeric Salt Formation
In a round-bottom flask, dissolve 10.0 mmol of the racemic acid in 20 mL of the selected solvent (e.g., Isopropanol) under gentle heating (60–70 °C).
Slowly add 5.0 mmol (0.5 equiv.) of (S,S)-Leu-PEA to the solution.
Causality: Adding the basic resolving agent slowly prevents rapid, amorphous precipitation, ensuring that the thermodynamic product (the highly ordered crystalline salt) forms preferentially[2].
Reflux the mixture for 30 minutes to ensure complete dissolution and thermodynamic equilibration.
Step 2: Fractional Crystallization
Allow the solution to cool to room temperature slowly over 4–6 hours without agitation.
Causality: Slow cooling promotes the growth of large, pure crystals of the less soluble diastereomeric salt, minimizing the kinetic occlusion of the more soluble isomer within the crystal lattice[4].
If crystallization does not initiate spontaneously, seed the solution with a previously obtained pure crystal of the desired salt or scratch the inside of the flask with a glass rod.
Once crystallization is complete, chill the flask in an ice bath (0–5 °C) for 1 hour to maximize the precipitation yield.
Step 3: Filtration and Washing
Collect the precipitated salt via vacuum filtration.
Wash the filter cake with a minimal amount of ice-cold solvent (2 x 3 mL) to remove residual mother liquor containing the opposite enantiomer.
Dry the salt under a vacuum until a constant weight is achieved.
Self-Validation Check: Calculate the yield. A yield approaching 100% (based on the 0.5 equiv. of resolving agent) indicates a highly efficient resolution process.
Step 4: Salt Cleavage and Recovery
Suspend the dried diastereomeric salt in a biphasic mixture of Ethyl Acetate (20 mL) and 1M HCl (20 mL).
Stir vigorously for 30 minutes.
Causality: The acidic aqueous layer protonates the (S,S)-Leu-PEA (driving it into the aqueous phase as a hydrochloride salt), while the liberated enantiopure carboxylic acid partitions into the organic layer.
Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure acid.
Self-Validation Check: Determine the optical purity (ee%) of the recovered acid using chiral HPLC or polarimetry[6]. If the ee% is below 95%, perform a single recrystallization of the intermediate diastereomeric salt before cleavage.
Quantitative Data & Optimization
The choice of solvent is critical, as it dictates the absolute solubility and the hydrogen-bonding dynamics of the salts[4]. Table 1 summarizes typical optimization parameters and expected outcomes for representative racemic acids using this class of resolving agent.
Table 1: Representative Resolution Data using (S,S)-Leu-PEA (Half-Equivalent Method)
Racemic Substrate
Optimal Solvent System
Acid:Base Ratio
Yield of Salt (%)*
Optical Purity (ee %)
(±)-Ibuprofen
Ethanol / Water (9:1)
1 : 0.5
42%
>98%
(±)-Mandelic Acid
Isopropanol
1 : 0.5
39%
96%
(±)-2-Phenylpropanoic Acid
Ethyl Acetate / MeOH (8:2)
1 : 0.5
45%
>99%
*Yield is calculated based on the theoretical maximum of the less soluble enantiomer (i.e., 50% of the total racemate mass).
Recovery and Recycling of the Resolving Agent
The economic viability and environmental sustainability of chemical resolution depend heavily on the efficient recovery of the resolving agent[3].
Take the acidic aqueous layer from Step 4 (containing the (S,S)-Leu-PEA hydrochloride).
Basify the solution to pH > 10 using 2M NaOH.
Extract the liberated free base with Dichloromethane (3 x 15 mL).
Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent to recover (S,S)-Leu-PEA.
Self-Validation Check: The recovered agent typically retains >99% of its original chiral purity and mass balance, allowing it to be reused directly in subsequent resolution cycles without further purification[7].
Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development, ACS Publications. URL: [Link][2]
Chiral resolution of dl-leucine via salifying tartaric acid derivatives. CrystEngComm, RSC Publishing. URL:[Link][4]
Colorimetric Sensing of Chirality Based on Synergistic Effect of Multiple Chiral Amide Receptors Consecutively Organized along Poly(phenylacetylene) Backbone. Macromolecules, ACS Publications. URL:[Link][5]
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. PMC - NIH. URL:[Link][7]
Application Note: Catalytic Workflows for (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide in Asymmetric Synthesis
Executive Summary (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide—a chiral primary amine derived from the condensation of L-leucine and (S)-1-phenylethylamine—is a highly privileged bifunctional organocatalyst. It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide—a chiral primary amine derived from the condensation of L-leucine and (S)-1-phenylethylamine—is a highly privileged bifunctional organocatalyst. It is specifically engineered to overcome the steric limitations inherent to secondary amine catalysts (e.g., L-proline) in direct asymmetric aldol reactions[1]. By leveraging primary enamine catalysis coupled with hydrogen-bond-directed transition state assembly, this ligand enables the highly enantio- and diastereoselective functionalization of sterically demanding ketones[2]. This application note provides a comprehensive, self-validating protocol for its use in asymmetric carbon-carbon bond formation.
Mechanistic Rationale & Catalyst Design
The efficacy of this specific L-leucine amide catalyst is not accidental; it is the result of precise structural causality designed to control the transition state[3]:
Primary Amine Core (Enamine Formation): Unlike secondary amines, which struggle to form enamines with
α
-branched or bulky ketones due to severe
A1,3
-allylic strain, the unhindered primary amine readily condenses with these substrates to form a reactive iminium/enamine intermediate[2].
Isobutyl Side Chain (Facial Shielding): The bulky isobutyl group of the L-leucine backbone effectively blocks one face of the transient enamine. This steric bulk forces the incoming electrophile to approach from the opposite, less hindered face, dictating the stereochemical outcome[1].
Chiral Amide Motif (H-Bond Donor): The N-H bond of the (S)-1-phenylethylamide acts as a critical Brønsted acid/hydrogen-bond donor. It coordinates to the carbonyl oxygen of the incoming aldehyde, lowering its LUMO and rigidly organizing the transition state to ensure high stereocontrol[4].
Catalytic Cycle Visualization
Figure 1: Catalytic cycle of the primary amine-catalyzed asymmetric aldol reaction.
Experimental Protocol: Direct Asymmetric Aldol Reaction
This protocol outlines a self-validating workflow for the aldol addition of cyclohexanone to 4-nitrobenzaldehyde.
Causality in Protocol Design:
Solvent Choice (Brine/Neat): Water accelerates the reaction via the "hydrophobic effect." It forces the non-polar organic reactants and the hydrophobic catalyst into tightly packed micro-droplets, which increases the effective molarity and stabilizes the transition state[2].
Acid Co-catalyst (Benzoic Acid): A weak Brønsted acid is essential. It protonates the initial hemiaminal to facilitate water elimination (iminium formation) and aids in the final hydrolysis of the product iminium ion, without being strong enough to irreversibly protonate and deactivate the primary amine[2].
Step-by-Step Methodology:
Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).
Substrate Addition: Add cyclohexanone (1.0 mmol, 2.0 equiv). Stir the mixture at ambient temperature for 10 minutes to allow the pre-formation of the enamine intermediate.
Electrophile Introduction: Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) followed by 0.5 mL of saturated aqueous NaCl (brine).
Reaction Monitoring (Self-Validation): Stir the biphasic mixture vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active 4-nitrobenzaldehyde spot validates the forward progress of the enamine attack.
Quenching & Extraction: Upon completion (typically 18-24 h), quench the reaction by adding 2 mL of saturated aqueous
NH4Cl
. Extract the aqueous layer with ethyl acetate (
3×5
mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Analytical Validation: Determine the diastereomeric ratio (dr) via
1H
NMR analysis of the crude mixture (integrating the distinct carbinol protons of the anti and syn isomers). Determine the enantiomeric excess (ee) of the purified product via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm).
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the self-validating optimization parameters, demonstrating the critical impact of the acid additive and solvent environment on the catalytic efficiency[3],[2].
Entry
Solvent System
Acid Additive (10 mol%)
Time (h)
Yield (%)
dr (anti:syn)
ee (%)
1
Neat
None
48
45
80:20
85
2
Neat
Benzoic Acid
24
92
95:5
98
3
THF
Benzoic Acid
36
78
88:12
92
4
Brine
Benzoic Acid
18
95
96:4
>99
Note: The synergistic use of brine and benzoic acid maximizes both yield and stereoselectivity by compressing the transition state and accelerating iminium/enamine turnover.
References
Design of Organocatalysts for Asymmetric Direct Syn-Aldol Reactions. Organic Letters.[Link]
Monofunctional primary amine: A new class of organocatalyst for asymmetric Aldol reaction. Journal of Chemical Sciences.[Link]
Complete Switch of Product Selectivity in Asymmetric Direct Aldol Reaction with Two Different Chiral Organocatalysts from a Common Chiral Source. Journal of the American Chemical Society.[Link]
Application Note: Advanced Methodologies for the Preparation of L-Leucine Derivatives Utilizing (S)-1-Phenylethylamine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary (S)-1-Phenylethylamine (also known as (S)- α -methylbenzylamine) is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocols
Executive Summary
(S)-1-Phenylethylamine (also known as (S)-
α
-methylbenzylamine) is a highly versatile chiral reagent in organic and pharmaceutical synthesis. In the preparation of enantiopure L-leucine derivatives, it serves two distinct, highly effective roles:
As a Chiral Resolving Agent for the thermodynamic resolution of racemic mixtures via diastereomeric salt crystallization.
As a Chiral Auxiliary in the asymmetric reductive amination of prochiral keto-acids.
This application note details self-validating protocols for both methodologies. By emphasizing mechanistic causality and integrating In-Process Controls (IPCs), these workflows ensure high enantiomeric excess (ee) and diastereomeric ratio (dr) suitable for downstream drug development[1].
Methodology A: Thermodynamic Chiral Resolution of N-Acetyl-DL-Leucine
Mechanistic Causality & Expertise
The classical resolution of racemic N-acetyl-leucine relies on the formation of diastereomeric salts with (S)-1-phenylethylamine. The separation is driven by the difference in the free energy of crystallization (
ΔΔGcryst
) between the
(S,S)
-salt and the
(R,S)
-salt. The rigid phenyl ring and the primary amine of (S)-1-phenylethylamine form a highly structured, hydrogen-bonded lattice with the carboxylate of N-acetyl-L-leucine. In a polar protic solvent system (e.g., methanol), the
(S,S)
-diastereomeric salt exhibits significantly lower solubility and selectively precipitates, allowing for isolation via fractional crystallization[1].
Protocol: Step-by-Step Resolution Workflow
Every critical step includes an IPC to ensure the protocol acts as a self-validating system.
Salt Formation: Suspend 1.0 eq of N-acetyl-DL-leucine in anhydrous methanol (10 volumes). Heat the mixture to 60°C under continuous stirring until a clear solution is obtained.
Chiral Agent Addition: Slowly add 1.0 eq of (S)-1-phenylethylamine dropwise over 15 minutes. Maintain the temperature at 60°C for an additional 30 minutes to ensure complete thermodynamic equilibration of the salt formation.
Fractional Crystallization: Cool the reactor linearly to 20°C over 4 hours (cooling rate: 10°C/hour).
Expert Tip: Seed crystals of the pure
(S,S)
-salt can be added at 45°C to induce controlled nucleation and prevent supersaturation.
Isolation & IPC 1: Filter the resulting white precipitate. Wash the filter cake with cold methanol (2 volumes).
Self-Validation (IPC 1): Analyze a 5 mg micro-sample of the salt via chiral HPLC to determine the diastereomeric excess (de). Proceed to the next step only if de > 95%.
Acidic Cleavage: Resuspend the
(S,S)
-salt in deionized water (5 volumes) and acidify to pH 1.5 using 2M HCl. The N-acetyl-L-leucine will precipitate as a free acid, while the resolving agent remains in solution as a hydrochloride salt.
Final Recovery & IPC 2: Filter, wash with cold water, and dry under vacuum at 45°C.
Self-Validation (IPC 2): Verify enantiomeric purity via polarimetry (
[α]D20
) and chiral HPLC.
Quantitative Data: Solvent Optimization
The choice of solvent heavily dictates the resolution efficiency (
E=Yield×ee
).
Solvent System
Yield of (S,S)-Salt (%)
Enantiomeric Excess (ee %)
Resolution Efficiency (E)
Methanol (100%)
38.5
>98.0
0.75
Ethanol (100%)
45.0
82.5
0.74
Methanol/Water (9:1)
42.0
95.0
0.80
Isopropanol
48.0
65.0
0.62
Visualization: Resolution Workflow
Flowchart of the thermodynamic chiral resolution of N-acetyl-DL-leucine.
Methodology B: Asymmetric Synthesis via Chiral Auxiliary
Mechanistic Causality & Expertise
When resolving a racemate is economically inefficient (maximum 50% theoretical yield), asymmetric synthesis offers a higher-yielding alternative. Here, (S)-1-phenylethylamine acts as a chiral auxiliary. It condenses with 4-methyl-2-oxopentanoic acid (the prochiral keto-acid precursor to leucine) to form a chiral imine.
During catalytic hydrogenation, the bulky phenyl group of the auxiliary sterically shields one face of the imine (adhering to the Felkin-Anh model of steric approach control). This directs the hydride attack predominantly to the Re-face, yielding the
(S,S)
-secondary amine with high diastereoselectivity[1]. Subsequent hydrogenolysis cleaves the auxiliary benzylic bond, yielding enantiopure L-leucine.
Protocol: Asymmetric Reductive Amination
Imine Condensation: Combine 1.0 eq of 4-methyl-2-oxopentanoic acid and 1.05 eq of (S)-1-phenylethylamine in toluene (10 volumes). Reflux with a Dean-Stark trap for 4 hours to remove the water byproduct.
Solvent Exchange & IPC 3: Concentrate the mixture under reduced pressure and redissolve the crude imine in anhydrous methanol.
Self-Validation (IPC 3): Confirm complete imine formation via
1
H-NMR (look for the disappearance of the ketone carbonyl carbon in
13
C-NMR and the presence of the imine C=N stretch in FTIR).
Diastereoselective Reduction: Transfer the solution to a high-pressure Parr reactor. Add 10 wt% Pd/C (0.05 eq Pd). Pressurize with
H2
gas to 30 psi and stir at 25°C for 6 hours.
Auxiliary Cleavage: To the same reactor, increase the
H2
pressure to 60 psi and elevate the temperature to 50°C. Add a catalytic amount of Pd(OH)
2
/C (Pearlman's catalyst) to facilitate the hydrogenolysis of the benzylic C-N bond. Stir for 12 hours.
Isolation & IPC 4: Filter the catalyst through a Celite pad. Concentrate the filtrate and recrystallize the crude L-leucine from an ethanol/water mixture.
Self-Validation (IPC 4): Confirm the complete removal of the auxiliary via LC-MS and verify the final L-leucine ee% via chiral HPLC. Target ee > 99%.
Quantitative Data: Influence of Reducing Agents
The choice of reducing agent directly impacts the steric shielding effectiveness and the resulting diastereomeric ratio (dr).
Reducing Agent
Solvent
Temp (°C)
Yield (%)
dr (S,S : R,S)
H
2
, Pd/C (30 psi)
Methanol
25
92
94:6
H
2
, PtO
2
(30 psi)
Methanol
25
89
88:12
NaBH
4
Ethanol
0
85
75:25
NaBH
3
CN
Methanol
25
81
60:40
Visualization: Asymmetric Synthesis Pathway
Mechanistic pathway for the asymmetric reductive amination yielding L-leucine.
References
Title: PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE - Patent 2817288
Source: European Patent Office (EPO)
URL: [Link][1]
Title: Enantioselective Mixed Matrix Membranes for Chiral Resolution
Source: National Center for Biotechnology Information (NCBI / PMC)
URL: [Link][2]
Title: Dynamic Combinatorial Libraries of Phosphorus Ligands: Development and Applications
Source: UvA-DARE (Digital Academic Repository)
URL: [Link][3]
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide crystallization and isolation techniques
Application Note & Protocol Guide Topic: (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide Crystallization and Isolation Techniques Audience: Researchers, scientists, and drug development professionals. Introduction:...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Topic: (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide Crystallization and Isolation Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Diastereomeric Purity
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral amide synthesized from two common chiral building blocks: L-Leucine and (S)-1-phenylethylamine. In pharmaceutical and fine chemical synthesis, the precise three-dimensional arrangement of atoms is paramount, as different stereoisomers of a molecule can exhibit dramatically different biological activities. When coupling two chiral molecules, a pair of diastereomers can be formed. Unlike enantiomers, which are mirror images, diastereomers possess distinct physical properties, including solubility, melting point, and chromatographic retention times.[1][2] This fundamental difference is the cornerstone of their separation.
This guide provides a detailed exploration of the principles and methodologies for the selective crystallization and isolation of the (S,S) diastereomer. Mastering these techniques is essential for ensuring high diastereomeric purity, a critical quality attribute in drug development and asymmetric synthesis. The protocols described herein are designed to be robust and adaptable, providing a framework for process optimization and scale-up.
Part 1: Foundational Principles of Diastereomeric Crystallization
The separation of diastereomers by crystallization is an economically advantageous and scalable purification method heavily utilized in industrial applications.[3][4] The success of this technique hinges on exploiting the solubility differences between the target diastereomer and its counterparts. The process is governed by the principles of thermodynamics and kinetics, primarily involving the creation of a supersaturated solution from which the desired, less soluble diastereomer preferentially crystallizes.
1.1 The Driving Force: Supersaturation
A supersaturated solution contains more dissolved solute than it would at thermodynamic equilibrium. This metastable state is the essential prerequisite for crystallization. It can be achieved through several methods:
Cooling Crystallization: The solubility of most organic compounds, including the target amide, decreases as the temperature is lowered. By dissolving the crude diastereomeric mixture in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution and then slowly cooling it, a state of supersaturation is induced, leading to nucleation and crystal growth.[5]
Anti-Solvent (Drowning-Out) Crystallization: This involves the addition of a "poor" or "anti-solvent" to a solution of the compound in a "good" solvent. The anti-solvent is miscible with the primary solvent but significantly reduces the solubility of the solute, thereby creating supersaturation.[6]
Solvent Evaporation: Slowly evaporating the solvent from a solution increases the solute concentration, eventually leading to supersaturation and crystallization. This method is typically used for small-scale applications or for generating initial seed crystals.[7]
1.2 Solvent Selection: The Key to Selectivity
The choice of solvent is the most critical parameter in developing a successful diastereomeric crystallization protocol. An ideal solvent system should exhibit a large solubility difference between the desired (S,S) diastereomer and other diastereomeric impurities over the intended temperature range.
The target molecule possesses a hydrophobic isobutyl group from leucine and a phenyl group from the amine, alongside a polar amide bond and a free amine. This amphiphilic nature suggests solubility in a range of organic solvents. Studies on related N-acyl amino acid amides show that solvents like alcohols and organic acids can effectively interact with the polypeptide-like backbone.[8][9][10]
Table 1: Qualitative Solvent Screen for (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
Solvent Class
Example Solvent
Expected Solubility Behavior
Rationale & Application
Esters
Ethyl Acetate
Good solubility at elevated temperatures, moderate at room temperature.
Excellent candidate for cooling crystallization. Balances polarity for dissolving the amide with non-polarity to allow precipitation upon cooling.[11]
Alcohols
Isopropanol (IPA)
Moderate to good solubility.
Can be used for cooling crystallization. Also a potential anti-solvent when used with less polar solvents like heptane.[5][12]
Aromatic
Toluene
Good solubility, especially when heated.
Often used as the "good" solvent in anti-solvent systems due to favorable interactions with the phenyl group.
Aliphatic
Heptane / Hexane
Very low solubility.
Classic anti-solvents. Their addition to a solution in a more polar solvent dramatically reduces amide solubility.[13]
Ethers
Methyl tert-butyl ether (MTBE)
Low to moderate solubility.
Can be used as a washing solvent or as part of an anti-solvent system.[11]
Chlorinated
Dichloromethane (DCM)
High solubility.
Typically too strong of a solvent for crystallization but useful for initial dissolution or for chromatographic purification.[12][14]
1.3 The Crystallization Process: Nucleation and Growth
Once supersaturation is achieved, crystallization proceeds in two stages:
Nucleation: The initial formation of stable, microscopic crystal nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation), such as seed crystals. Seeding with a small amount of the pure (S,S) diastereomer is a powerful technique to control the process, bypass the stochastic nature of primary nucleation, and ensure the correct crystal form is obtained.[2][7]
Crystal Growth: The subsequent growth of these nuclei into larger crystals. The rate of growth is influenced by factors such as the degree of supersaturation, temperature, and agitation. Slow crystal growth, achieved through slow cooling or gradual anti-solvent addition, is crucial for achieving high purity, as it allows for the selective incorporation of the target diastereomer into the crystal lattice while rejecting impurities.
Part 2: Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
Protocol A: Cooling Crystallization from a Single Solvent System
This protocol is ideal when a solvent with a steep solubility-temperature profile is identified, such as ethyl acetate.
Methodology:
Dissolution: Place the crude diastereomeric mixture of 2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (1.0 eq) into an appropriately sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Add ethyl acetate (approx. 5-10 mL per gram of crude material). The initial volume should be sufficient to create a slurry.
Heat the mixture with stirring to a gentle reflux (approx. 77°C) until all solids have dissolved completely. If solids remain, add more solvent in small portions until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure the solution is saturated.
Controlled Cooling: Once a clear solution is achieved, turn off the heat source and allow the solution to cool slowly towards room temperature (20-25°C) with gentle stirring. Slow cooling is critical for forming well-defined, pure crystals. A cooling rate of 10-20°C per hour is recommended.
Aging/Maturation: Once the solution reaches room temperature, continue stirring for an additional 2-4 hours. This "aging" period allows the crystallization process to approach equilibrium, maximizing the yield of the less soluble diastereomer.[5]
Further Cooling (Optional): For potentially higher yield, the flask can be placed in an ice bath (0-5°C) for an additional 1-2 hours to further decrease the solubility of the product.
Isolation: Isolate the crystallized solid by vacuum filtration using a Büchner funnel.
Washing: Gently wash the filter cake with a small amount of cold (0-5°C) ethyl acetate (1-2 mL per gram) to rinse away residual mother liquor containing the more soluble diastereomer.
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Protocol B: Anti-Solvent Crystallization
This method is effective when the product is highly soluble in one solvent but poorly soluble in another. Here, we use a toluene/heptane system.
Methodology:
Dissolution: In a flask with a stir bar, dissolve the crude diastereomeric mixture (1.0 eq) in the minimum amount of toluene at room temperature (20-25°C) required to achieve a clear solution (approx. 3-5 mL per gram).
Anti-Solvent Addition: While stirring the solution vigorously, slowly add heptane (an anti-solvent) dropwise via an addition funnel. A typical starting ratio is 1:1 (v/v) toluene to heptane, but this must be optimized.
Inducing Crystallization: The solution will become turbid upon the addition of the anti-solvent, indicating that supersaturation has been reached and nucleation has begun. If no precipitation occurs, consider adding a seed crystal of the pure (S,S) product.
Equilibration: After the initial heptane addition is complete, continue to stir the resulting slurry at room temperature for 2-4 hours to ensure the crystallization is complete.
Isolation & Washing: Isolate the solid by vacuum filtration. Wash the filter cake with a pre-mixed solution of the crystallization solvents (e.g., 1:2 toluene/heptane) to remove impurities. A final wash with pure heptane can help accelerate drying.
Drying: Dry the isolated (S,S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide crystals under vacuum.
Part 3: Visualization of Workflows
The following diagrams illustrate the logical flow of the crystallization and solvent selection processes.
Caption: General workflow for diastereomeric crystallization.
Caption: Decision tree for selecting a crystallization method.
Part 4: Characterization and Troubleshooting
4.1 Purity and Identity Confirmation
After isolation, the diastereomeric purity of the product must be confirmed.
High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method can be used to determine the chemical purity.
Chiral HPLC: To determine the diastereomeric excess (d.e.), a specific chiral stationary phase is required to separate the (S,S) and (S,R) diastereomers.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. High-resolution analysis may show distinct signals for the different diastereomers, allowing for quantification.[15]
Melting Point: Pure diastereomers will have a sharp and distinct melting point, which will differ from the melting point of the mixture or the other diastereomer.
4.2 Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Oiling Out
The solution is too concentrated; cooling is too rapid; solvent is inappropriate.
Dilute the solution with more solvent. Reduce the cooling rate significantly. Screen for a more suitable solvent.
No Crystallization
Solution is not sufficiently supersaturated; nucleation barrier is too high.
Concentrate the solution by evaporating some solvent. Cool to a lower temperature. Add seed crystals of the pure product. Scratch the inside of the flask with a glass rod.
Low Yield
Product is too soluble in the mother liquor; insufficient aging time; washing with too much or warm solvent.
Cool the slurry to a lower temperature before filtration. Increase the aging time. Use minimal amounts of ice-cold solvent for washing.
Low Purity (d.e.)
Cooling was too fast, trapping impurities; insufficient solubility difference between diastereomers.
Slow down the cooling or anti-solvent addition rate. Re-crystallize the material a second time. Screen for a more selective solvent system.
References
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [8]
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc.[9]
Miao, C. K., Sorekt, R., & Nagel, J. H. (1991). The resolution of racemic amines by the formation of diastereomeric amides with amino acids. Organic Preparations and Procedures International, 23(5), 567-571. [16]
Paiva, A., L. Afonso, C. A., & Aguiar-Ricardo, A. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1839-1847. [1]
Harada, K., & Hayakawa, T. (1964). Resolution of Amino Acids. IV. The Resolution of Racemic Aspartic Acid, Phenylalanine, and Tryptophan by Seeding. Bulletin of the Chemical Society of Japan, 37(2), 191-194. (Referenced in US4379941A). [13]
Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. ResearchGate. [10]
Li, Y., et al. (2023). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4155-4161. [15]
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [5]
Wang, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11047-11072. [17]
Chiral resolution. (n.d.). In Wikipedia. Retrieved March 27, 2026. [2]
Kawasaki, T. (2023). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. [3]
Perry, J. P. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [18]
Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. World Intellectual Property Organization. (Patent No. WO2016170544A1). [12]
Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl. World Intellectual Property Organization. (Patent No. WO2016046843A1). [11]
Advancements in chiral crystallization. (2022). Technobis. [4]
General Experimental Details. The Royal Society of Chemistry.
Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Australian Government IP Australia. (Patent No. AU2017306546A1).
Thompson, A. D., et al. (2024). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Publications. [14]
Souza, M. A., et al. (2022). (2S,3S)-2-{amino}-N-(3-methylphenyl)acetamide. IUCrData, 7(12), x221295. [19]
Paolello, M., et al. (2022). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI. [7]
Method for crystallization of amino acids. United States Patent Office. (Patent No. US5118815A). [6]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Throughput In Vitro Screening Protocols for Aminopeptidase N (APN/CD13) Modulators Utilizing (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
Introduction & Structural Rationale
Aminopeptidase N (APN/CD13) is a transmembrane zinc-dependent metalloprotease belonging to the M1 family. It preferentially cleaves neutral amino acids from the N-terminus of oligopeptides and plays a critical role in tumor angiogenesis, cell migration, and metastasis[1]. Consequently, APN is a highly validated target in oncology and immunology drug discovery.
The compound (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (CAS: 181577-18-4) serves as an advanced chiral building block and a highly specific tool compound for probing the active site of M1 metalloproteases.
S1 Pocket Anchoring: The (S)-2-amino-4-methylpentanamide (L-leucine) moiety mimics the natural N-terminal substrate of APN. The primary amine forms strong electrostatic interactions with the conserved glutamate residues of the enzyme's GAMEN motif[1].
S1' Subsite Probing: The bulky, chiral (S)-1-phenylethylamine group extends into the S1' subsite. This steric bulk displaces the catalytic water molecule coordinated to the Zn²⁺ ion, preventing amide bond hydrolysis and trapping the enzyme in a competitive inhibitory complex.
Assay Design & Mechanistic Causality
To evaluate the binding affinity and inhibitory kinetics of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, we utilize a continuous fluorogenic competition assay. The assay measures the cleavage of L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) , a bright blue fluorogenic peptidyl substrate specific for leucine aminopeptidases[2].
Causality in Experimental Design:
Buffer Selection: The assay is performed in 50 mM Tris-HCl (pH 8.0)[3][4]. Metalloproteases are highly sensitive to pH shifts; pH 8.0 maintains the optimal ionization state of the active site histidine residues that coordinate the catalytic zinc.
Exclusion of Chelators: EDTA and EGTA are strictly excluded from all buffers. Chelating agents strip the essential Zn²⁺ ion from the APN active site, leading to false-positive inhibition[4].
Pre-incubation Requirement: Bulky chiral amides often exhibit slow-binding kinetics. A 30-minute pre-incubation of the enzyme with the compound is mandatory to achieve thermodynamic equilibrium before substrate addition.
Self-Validating System: The assay incorporates Bestatin (Ubenimex)—a well-characterized, broad-spectrum competitive APN inhibitor—as a positive control to validate the dynamic range and calculate the Z'-factor[2][5].
Pathway & Inhibition Mechanism
Fig 1: Competitive inhibition mechanism of APN by (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide.
Materials and Reagents
Enzyme: Recombinant Human Aminopeptidase N (APN/CD13), diluted to a final assay concentration of 0.5 nM.
Substrate: Leu-AMC hydrochloride (Sigma-Aldrich/MCE), prepared as a 10 mM stock in DMSO[2].
Test Compound: (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (10 mM stock in DMSO).
Positive Control: Bestatin hydrochloride (10 mM stock in DMSO)[2][5].
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.01% (v/v) Brij-35. (Note: Brij-35 is a non-ionic detergent essential for preventing the hydrophobic test compound and enzyme from adhering to the microplate walls).
Prepare the Assay Buffer fresh on the day of the experiment. Ensure it is equilibrated to room temperature (25°C).
Perform a 10-point, 3-fold serial dilution of the test compound and Bestatin in 100% DMSO. The top concentration in the dilution plate should be 1 mM (yielding a 10 µM final assay concentration after a 1:100 dilution).
Phase 2: Assay Assembly & Pre-Incubation
3. Transfer 0.5 µL of the serially diluted compounds, DMSO vehicle (Negative Control), and Bestatin (Positive Control) into the respective wells of the 384-well black plate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.
4. Add 25 µL of the APN enzyme solution (1 nM in Assay Buffer) to all wells except the Background Control wells.
5. Add 25 µL of Assay Buffer to the Background Control wells.
6. Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles.
7. Critical Step: Incubate the plate in the dark at 37°C for 30 minutes. This allows the bulky (S)-1-phenylethylamine moiety to fully access and equilibrate within the S1' subsite of the metalloprotease.
Phase 3: Reaction Initiation & Kinetic Read
8. Prepare a 2X Substrate Solution by diluting Leu-AMC to 40 µM in Assay Buffer (final assay concentration will be 20 µM, which should be at or slightly below the
Km
for APN).
9. Initiate the enzymatic reaction by adding 24.5 µL of the 2X Substrate Solution to all wells.
10. Immediately transfer the plate to a microplate reader equipped with fluorescence kinetics capabilities.
11. Read the fluorescence continuously for 30 minutes at 37°C using an excitation wavelength (
λex
) of 355 nm and an emission wavelength (
λem
) of 460 nm[3][4].
High-Throughput Screening Workflow
Fig 2: Step-by-step workflow for the APN fluorogenic high-throughput screening assay.
Data Presentation & Statistical Validation
To ensure the assay is a self-validating system, the Z'-factor must be calculated using the initial velocity (
V0
) slopes of the Vehicle Control (100% activity) and the Background Control (0% activity). A Z'-factor
≥
0.6 indicates an excellent assay window suitable for HTS.
Table 1: Summary of Expected Quantitative Screening Data
Kinetic vs. Endpoint Analysis: Always use the initial velocity (
V0
, measured as Relative Fluorescence Units per minute, RFU/min) from the linear portion of the kinetic curve rather than a single endpoint read. Endpoint reads are susceptible to substrate depletion, which artificially flattens the dose-response curve and inflates the apparent IC₅₀.
Inner Filter Effect (IFE): If the test compound contains conjugated aromatic systems that absorb light at 355 nm or 460 nm, it will quench the AMC fluorescence, leading to false-positive inhibition. To rule out IFE, run a counter-screen where the compound is added to free AMC fluorophore in the absence of the enzyme.
Cheng-Prusoff Conversion: Because this is a competitive inhibitor, the true binding affinity (
Ki
) must be calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki=IC50/(1+[S]/Km)
, where
[S]
is the Leu-AMC concentration and
Km
is the Michaelis constant of the enzyme for Leu-AMC.
Application Note: Scale-Up Synthesis and Epimerization Control of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
Executive Summary The transition of chiral amide synthesis from bench-scale discovery to pilot-plant manufacturing requires rigorous control over stereochemical integrity during C–N bond formation. This application note...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition of chiral amide synthesis from bench-scale discovery to pilot-plant manufacturing requires rigorous control over stereochemical integrity during C–N bond formation. This application note details scalable, field-proven methodologies for synthesizing the sterically hindered, epimerization-prone target, (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (L-Leucine-(S)-1-phenylethylamide). We evaluate two primary activation strategies: Propylphosphonic anhydride (T3P) for maximum chiral fidelity[1], and 1,1'-Carbonyldiimidazole (CDI) with acid catalysis for cost-effective, large-scale manufacturing[2].
Mechanistic Causality & Process Strategy
When scaling up the coupling of N-protected L-Leucine with (S)-1-phenylethylamine, the primary failure mode is the racemization/epimerization of the α-chiral center of the amino acid.
The T3P Advantage (Stereochemical Control): Traditional carbodiimides (e.g., DCC, EDC) activate the carboxylic acid to an O-acylisourea, which can cyclize into an oxazolone intermediate. Deprotonation at the α-carbon of the oxazolone leads to epimerization. T3P, in the presence of a mild base like pyridine, forms a mixed phosphonic anhydride. This intermediate is significantly less prone to oxazolone formation, preserving the >99% enantiomeric excess (ee) of the starting material[1]. Furthermore, T3P byproducts are entirely water-soluble, eliminating the need for chromatographic purification and drastically reducing the Process Mass Intensity (PMI)[3].
The CDI & Acid Catalysis Strategy (Kinetic Enhancement): CDI is a highly scalable, inexpensive reagent that generates benign byproducts (CO₂ and imidazole). However, the intermediate acylimidazole reacts sluggishly with sterically hindered amines like (S)-1-phenylethylamine. By introducing Imidazole·HCl as a Brønsted acid catalyst, the intermediate is protonated. This significantly lowers the activation energy for nucleophilic attack, accelerating the reaction rate by up to 20-fold and preventing the formation of symmetrical urea side products[2][4].
Green Solvent Selection: For the Boc-deprotection step, Cyclopentyl methyl ether (CPME) is selected over traditional ethereal solvents (like diethyl ether or THF) due to its higher boiling point, resistance to peroxide formation, and lower toxicity[5]. Crucially, the final hydrochloride salt of the product exhibits low solubility in CPME, driving an impulsive precipitation that allows for direct isolation via filtration.
Reagent Comparison Matrix
To guide process development, the following table summarizes the quantitative metrics and operational profiles of standard coupling reagents when applied to this specific chiral synthesis.
Coupling Reagent
Epimerization Risk
Scalability / Green Metrics
Cost Profile
Key Byproducts / Downstream Processing
T3P / Pyridine
Very Low (<0.5%)
High (Excellent E-factor)
Moderate
Water-soluble phosphonates; Simple aqueous wash
CDI / Imidazole·HCl
Low to Moderate
Very High (Low PMI)
Low
CO₂, Imidazole; Simple aqueous wash
EDC / HOBt
Moderate
Moderate (Sensitizer risk)
High
Urea derivatives; Often requires chromatography
Synthetic Workflow
Synthetic workflow for scale-up production of the target chiral amide using T3P activation.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to be self-validating, incorporating specific In-Process Controls (IPCs) to ensure batch-to-batch consistency.
Protocol A: T3P-Mediated Coupling (Recommended for Highest Chiral Purity)
This protocol is optimized to suppress epimerization to <0.5% diastereomeric excess (de).
Initialization: Charge a jacketed reactor with Boc-L-Leucine (1.0 eq, 100 g) and Ethyl Acetate (EtOAc, 5 volumes).
Amine & Base Addition: Add (S)-1-phenylethylamine (1.05 eq) and Pyridine (3.0 eq).
Causality Note: Pyridine is utilized because it is a weak enough base to prevent α-deprotonation of the intermediate, yet it effectively neutralizes the phosphonic acid byproducts[1].
Thermal Control: Cool the reactor internal temperature to 0–5 °C.
Activation: Dropwise add T3P (50 wt% in EtOAc, 1.2 eq) over 1 hour, maintaining the internal temperature strictly < 10 °C.
Causality Note: Controlling the exotherm is critical; thermal spikes activate thermodynamic pathways that lead to oxazolone-mediated epimerization.
Coupling: Warm the reactor to 20 °C and stir for 4 hours.
IPC Validation Check: Sample the reaction mixture for HPLC analysis (210 nm). Do not proceed to workup until unreacted Boc-L-Leucine is < 0.5% AUC.
Workup: Quench the reaction by washing sequentially with 1M aqueous HCl (3 volumes), 10% aqueous NaHCO₃ (3 volumes), and brine (3 volumes). Concentrate the organic layer under reduced pressure to 2 volumes.
Protocol B: CDI-Mediated Coupling with Acid Catalysis (Recommended for >10 kg Scale)
This protocol prioritizes cost-efficiency and atom economy while maintaining acceptable chiral purity.
Initialization: Charge the reactor with Boc-L-Leucine (1.0 eq) and 2-Methyltetrahydrofuran (MeTHF, 5 volumes).
Activation: Add CDI (1.1 eq) portion-wise at 20 °C. Stir until CO₂ evolution ceases completely (approximately 1 hour).
Catalysis: Add Imidazole·HCl (0.2 eq).
Causality Note: This acts as a Brønsted acid proton source to activate the acylimidazole intermediate, overcoming the steric hindrance of the bulky α-methylbenzylamine[4].
Coupling: Add (S)-1-phenylethylamine (1.05 eq) and heat the reaction to 40 °C for 6 hours.
IPC Validation Check: Sample for HPLC. Proceed only when the intermediate acylimidazole is < 1.0% AUC.
Workup: Wash with 1M aqueous HCl (3 volumes) to remove all imidazole derivatives, followed by a brine wash. Concentrate the organic layer to 2 volumes.
Protocol C: Scalable Boc-Deprotection and Salt Isolation
This protocol utilizes impulsive precipitation to avoid chromatographic purification.
Solvent Swap: To the concentrated organic layer from Protocol A or B, add CPME (5 volumes).
Deprotection: Slowly add 4M HCl in CPME (3.0 eq) at 20 °C. Stir the mixture for 12 hours. The product will begin to crystallize as a dense white solid as the Boc group is cleaved.
IPC Validation Check: Sample the supernatant for GC-MS to ensure the complete removal of the isobutylene byproduct, and analyze the solid via HPLC to confirm < 0.1% Boc-protected intermediate remains.
Isolation: Filter the resulting slurry. Wash the filter cake with cold CPME (2 volumes) to remove residual organic impurities.
Drying: Dry the solid under vacuum at 45 °C to a constant weight, yielding the highly pure (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide hydrochloride salt.
References
[1] Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine
Source: Organic Letters (ACS Publications)
URL:[Link]
[5] Title: A Sustainable Green Enzymatic Method for Amide Bond Formation
Source: Molecules (MDPI)
URL:[Link]
[3] Title: Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors
Source: ACS Sustainable Chemistry & Engineering
URL:[Link]
[2] Title: Development of a Safe and Scalable Process for the Production of a High-Purity Thiocarbamate-Based Ionizable Lipid as an Excipient in mRNA-Encapsulating Lipid Nanoparticles
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
[4] Title: N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Preventing racemization during (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide preparation
Welcome to the Technical Support Center for peptide and amide bond synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the synthesis of chiral amides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for peptide and amide bond synthesis. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the synthesis of chiral amides.
The preparation of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide requires the coupling of an N-protected (S)-Leucine with (S)-1-phenylethylamine. The most critical failure mode in this workflow is the loss of stereochemical integrity at the α-carbon of the leucine residue, resulting in a mixture of the desired (S,S)-amide and the epimerized (R,S)-diastereomer.
Below is an in-depth guide detailing the mechanistic causality of this issue, troubleshooting FAQs, benchmarking data, and a self-validating protocol to ensure absolute stereocontrol.
Mechanistic Overview: The Causality of Racemization
To prevent epimerization, we must first understand its root cause. During the activation of the carboxylic acid group of (S)-Leucine, the highly reactive intermediate (e.g., an O-acylisourea or active ester) becomes susceptible to intramolecular attack by its own N-acyl oxygen.
This base-catalyzed cyclization forms a 5(4H)-oxazolone (azlactone) intermediate [1]. Because the oxazolone ring is planar and undergoes rapid tautomerization, the chiral center at the α-carbon is destroyed. Subsequent aminolysis by (S)-1-phenylethylamine leads to a loss of chiral purity, yielding the unwanted (R,S)-epimer[2].
Mechanistic pathway of oxazolone-mediated racemization during peptide coupling.
Troubleshooting FAQs
Q: I am observing ~15% of the (R,S)-diastereomer in my final product using EDC/HOBt and Triethylamine (TEA). What is causing this?A: The causality here lies in your choice of base.3[3].
Solution: Switch to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, which neutralize the reaction without participating in α-proton abstraction.
Q: Why is OxymaPure recommended over traditional HOBt?A:4[4]. By maximizing the kinetic rate of the desired aminolysis, the competing oxazolone formation pathway is starved of intermediates, resulting in superior stereoretention compared to HOBt[4].
Q: Can I skip the N-protecting group on (S)-Leucine to save a synthetic step?A: No. Beyond preventing uncontrolled oligomerization, the specific choice of a urethane-type protecting group (such as Boc or Fmoc) is a mechanistic necessity.5[5].
Q: Is HATU always the best choice?A: HATU is a gold-standard uronium salt that utilizes the HOAt neighboring group effect (hydrogen bonding via the nitrogen at position 7) to accelerate aminolysis and suppress racemization[3]. However, it is expensive and poses safety hazards at a large scale. EDC/OxymaPure is an equally effective, greener alternative for this specific coupling.
Quantitative Data: Reagent Benchmarking
To guide your reagent selection, below is a summary of expected outcomes when coupling Boc-(S)-Leu-OH with (S)-1-phenylethylamine under various conditions.
Coupling Reagent
Additive
Base (Equiv)
Temperature
Yield (%)
Diastereomeric Excess (de %)
EDC·HCl
None
TEA (3.0)
25°C
65%
72%
EDC·HCl
HOBt
DIPEA (2.0)
25°C
85%
92%
EDC·HCl
OxymaPure
DIPEA (2.0)
0°C to 25°C
94%
>99%
HATU
None
DIPEA (2.0)
0°C to 25°C
96%
>99%
Note: The combination of a sterically hindered base (DIPEA), low activation temperature (0°C), and a highly reactive additive (OxymaPure or HOAt-derived HATU) is required to achieve >99% de.
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. If you only analyze the final deprotected product, you cannot isolate whether epimerization occurred during coupling or during deprotection. This workflow introduces a mandatory intermediate chiral HPLC validation step to ensure the coupling chemistry is functioning perfectly before proceeding.
Self-validating workflow for epimerization-free amide bond formation.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of Boc-(S)-Leu-OH in anhydrous DMF to achieve a 0.2 M concentration. Purge the flask with Nitrogen.
Kinetic Activation: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of HATU, followed immediately by 2.0 equivalents of DIPEA. Crucial Causality Step: Stir for exactly 2 minutes. Prolonged pre-activation allows the active ester to degrade into the oxazolone intermediate.
Aminolysis: Add 1.1 equivalents of (S)-1-phenylethylamine dropwise over 5 minutes. Maintain the reaction at 0°C for 30 minutes, then allow it to warm naturally to room temperature for 1 hour.
Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with:
1M HCl (3x) to remove unreacted amine and DIPEA.
Saturated NaHCO₃ (3x) to remove acidic byproducts (HOAt).
Brine (1x) to remove residual water and DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
System Validation (Hold Point): Before Boc-deprotection, dissolve a 1 mg sample of the crude intermediate in Hexane/Isopropanol. Run a Chiral HPLC analysis (e.g., Chiralpak AD-H column) to quantify the ratio of the (S,S)-amide to the (R,S)-amide. Proceed to deprotection only if de > 99%.
References
BenchChem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.3
Troubleshooting solubility issues with (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide. This documen...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide. This document provides a comprehensive overview of the molecule's likely solubility characteristics based on its structure and offers a series of troubleshooting steps and frequently asked questions to address common experimental issues.
Understanding the Molecule: A Structural Perspective on Solubility
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a chiral amide derived from the amino acid leucine and (S)-1-phenylethylamine. Its solubility is governed by a balance of polar and non-polar structural features:
Polar Moieties: The primary amino group (-NH2) and the amide linkage (-CONH-) are capable of hydrogen bonding with polar solvents. The primary amine also offers a site for protonation, suggesting that solubility will be pH-dependent.
Non-Polar Moieties: The isobutyl group from the leucine residue and the phenyl and ethyl groups on the N-substituent contribute to the molecule's hydrophobicity. The presence of these significant hydrocarbon portions suggests that aqueous solubility may be limited.[1][2]
Given these features, the molecule is anticipated to exhibit limited solubility in purely aqueous solutions at neutral pH and better solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide not dissolving in my aqueous buffer?
A1: The significant non-polar surface area of the isobutyl and phenylethyl groups likely leads to poor solubility in water.[1][2] At neutral pH, while the primary amine and amide groups can participate in hydrogen bonding, the hydrophobic portions of the molecule dominate, making it difficult for water molecules to effectively solvate it. For N-substituted amides, an increase in the hydrocarbon portion generally leads to decreased water solubility.[1]
Q2: What are the recommended first-line organic solvents to try?
A2: Based on the behavior of similar organic molecules and amides, the following solvents are recommended for initial solubility screening:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Methanol
Ethanol
Acetonitrile
These polar aprotic and protic solvents are generally effective at dissolving a wide range of organic compounds.[3][4]
Q3: I need to use an aqueous solution for my biological assay. How can I improve the aqueous solubility?
A3: A common and effective strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[4][5] This stock solution can then be serially diluted into your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.
Q4: Can I adjust the pH to improve solubility?
A4: Yes, adjusting the pH can significantly impact solubility. The primary amino group has a basic character and can be protonated under acidic conditions to form a more soluble ammonium salt. Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) may enhance its aqueous solubility.[6][7] However, it is essential to consider the pH stability of your compound, as extremes of pH can lead to degradation.[1][8]
Q5: My compound seems to be degrading in the solvent. How can I differentiate between poor solubility and instability?
A5: This is a critical consideration. If you observe a change in the color of the solution, the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS), or a decrease in the parent compound's peak over time, you are likely observing chemical degradation rather than just poor solubility. To systematically investigate this, a forced degradation study is recommended.[1][8][9][10][11] This involves exposing the compound to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to understand its degradation pathways.
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, follow this systematic troubleshooting workflow.
Step 1: Visual Inspection and Initial Solvent Screening
Visual Confirmation: Before proceeding, visually confirm that the compound is not dissolving. Look for suspended particles, cloudiness, or a solid pellet at the bottom of your container.
Solvent Screening Protocol:
Weigh a small, known amount of the compound (e.g., 1 mg) into several vials.
Add a measured volume (e.g., 100 µL) of different solvents to each vial to test a range of polarities. A suggested screening panel is provided in the table below.
Vortex each vial for 1-2 minutes.
Visually inspect for dissolution. If the compound dissolves, you can calculate the approximate solubility. If not, proceed to the next steps.
A good starting point for moderately polar compounds.
Dimethyl sulfoxide (DMSO)
7.2
High likelihood of good solubility; a common "rescue" solvent.[13][14]
N,N-Dimethylformamide (DMF)
6.4
High likelihood of good solubility; another common "rescue" solvent.[13][14][15]
Dichloromethane (DCM)
3.1
May be effective, especially given its use in the synthesis of similar compounds.[15]
Step 2: The Co-Solvent Approach for Aqueous Systems
If your experiment requires an aqueous medium, the use of a co-solvent is a standard and effective technique.[14]
Caption: Workflow for using a co-solvent to improve aqueous solubility.
Step 3: pH Adjustment
For compounds with ionizable groups, such as the primary amine in (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, altering the pH can significantly affect solubility.
Caption: Logic for using pH adjustment to enhance solubility.
Step 4: Physical Dissolution Aids
In some cases, the rate of dissolution is slow, and providing additional energy can help overcome the activation energy barrier.
Sonication: Place the sample in an ultrasonic bath for short intervals (e.g., 5-10 minutes). Be cautious with heat generation, as it could degrade the compound.
Gentle Heating: For some compounds, gentle warming (e.g., to 30-40°C) can increase solubility. However, this should be done with caution, as it can also accelerate degradation. It is advisable to first perform a thermal stability test.
Experimental Protocols
Protocol 1: Systematic Solubility Screening
Preparation: Dispense 1 mg (± 0.1 mg) of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide into seven separate, appropriately labeled glass vials.
Solvent Addition: To each vial, add 100 µL of one of the following solvents: deionized water, methanol, ethanol, acetonitrile, DMSO, DMF, and dichloromethane. This will create an initial test concentration of 10 mg/mL.
Mixing: Cap the vials securely and vortex at maximum speed for 2 minutes.
Observation: Visually inspect each vial against a dark background.
Clear Solution: The compound is soluble at ≥ 10 mg/mL.
Suspension/Insoluble: The compound is not soluble at 10 mg/mL.
Titration for Insoluble Samples: For the vials where the compound did not dissolve, add an additional 400 µL of the same solvent (total volume 500 µL, concentration 2 mg/mL) and vortex for 2 minutes. Observe again.
Further Dilution: If the compound is still insoluble, add another 500 µL of the solvent (total volume 1 mL, concentration 1 mg/mL) and vortex for 2 minutes.
Data Recording: Record the lowest concentration at which the compound fully dissolves for each solvent.
Protocol 2: Preparation of an Aqueous Solution Using a Co-Solvent
Stock Solution Preparation: Weigh out 10 mg of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. Ensure the compound is fully dissolved.
Dilution into Aqueous Buffer:
Aliquot the desired volume of your target aqueous buffer into a new tube.
While vortexing the buffer, slowly add a small volume of the DMSO stock solution to achieve your final desired concentration. For example, to make a 100 µM solution from a 10 mg/mL stock (approx. 40 mM, assuming a MW of ~248.37 g/mol ), you would add 2.5 µL of the stock to 997.5 µL of buffer.
Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If it becomes cloudy, the solubility limit in that co-solvent/buffer system has been exceeded.
References
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova.
Peptide solubility. (n.d.). Bachem.
(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide. (2024, August 10). Smolecule.
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021, April 8). RSC Publishing.
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024, November 11). Industrial & Engineering Chemistry Research.
Peptide solubility. (2023, May 2). Isca Biochemicals.
Technical Support Center: Addressing Poor Solubility of N-aryl Acrylamides in Bioconjug
Some Basic Facts about Forced Degrad
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). ICCVAM.
Solubility Rules for Ionic Compounds. (n.d.). Sigma-Aldrich.
Technical Support Center: A Comprehensive Guide to the Purification of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide via Chiral HPLC
Welcome to the technical support center dedicated to the challenging yet critical task of purifying (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the challenging yet critical task of purifying (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their chiral HPLC conditions for this specific diastereomer. Here, we will delve into the nuances of method development, offer robust troubleshooting strategies, and provide clear, actionable answers to frequently encountered questions. Our approach is grounded in scientific principles and validated by extensive field experience to ensure you can achieve your purification goals with confidence and precision.
The purification of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide presents a unique challenge as it is a diastereomer, meaning it has distinct physical properties from its other stereoisomeric counterparts. Unlike enantiomers, diastereomers can often be separated on achiral stationary phases.[1][2] However, achieving optimal separation and purity often necessitates a chiral stationary phase (CSP) to maximize the stereoselective interactions.[3][4] This guide will equip you with the knowledge to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the purification of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide.
Q1: What is the fundamental principle behind separating (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide from its other diastereomers?
A1: The separation of diastereomers, such as (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, is possible because they have different physical and chemical properties.[2] This is in contrast to enantiomers, which have identical properties in an achiral environment.[4] The goal of the HPLC method is to exploit these differences in properties to achieve differential retention on the chromatographic column. This can be accomplished using either a standard achiral column (like C18) or, more effectively, a chiral stationary phase (CSP) that enhances the subtle stereochemical differences between the diastereomers.[1][5]
Q2: Is a chiral stationary phase (CSP) mandatory for this separation?
A2: While not strictly mandatory, a CSP is highly recommended for achieving high-resolution separation and purification. Because diastereomers have distinct physical properties, separation on a conventional achiral column (e.g., C18 or silica) is theoretically possible.[1] However, the differences between diastereomers can sometimes be minor, leading to poor resolution on achiral phases. A CSP provides a chiral environment that can significantly amplify these differences, resulting in better separation.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often a good starting point for screening.[5]
Q3: What are the most critical parameters to consider when developing a new HPLC method for this compound?
A3: The most critical parameters for developing a robust HPLC method for this diastereomer are:
Column Selection: Choosing the right stationary phase is paramount. A screening of different CSPs is often the most effective initial step.[6]
Mobile Phase Composition: The choice of solvents (e.g., normal-phase, reversed-phase, or polar organic mode) and the use of additives are crucial for optimizing selectivity and peak shape.[5]
Temperature: Temperature can significantly impact the thermodynamics of the separation, affecting both retention and selectivity.[5]
Flow Rate: While less impactful on selectivity, optimizing the flow rate can improve peak efficiency and reduce analysis time.
Q4: My compound contains a basic amine group. How does this affect method development?
A4: The presence of a basic amine group in (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a critical consideration. Basic compounds are prone to interacting with acidic silanol groups on the surface of silica-based columns, which can lead to poor peak shape (tailing).[7] To mitigate this, it is common to add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase in normal-phase chromatography.[7] In reversed-phase, controlling the pH of the mobile phase is essential.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide.
Issue 1: Poor or No Resolution Between Diastereomers
Poor resolution is a common challenge and indicates that the current conditions do not sufficiently differentiate between the diastereomers.
Troubleshooting Workflow for Poor Resolution:
Caption: A logical workflow for troubleshooting poor diastereomeric resolution.
Detailed Steps:
Evaluate Chiral Stationary Phase (CSP) Selection: If you are not achieving any separation, the first step is to screen different CSPs. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are versatile and a good starting point.[8]
Optimize Mobile Phase Composition:
Normal-Phase: Systematically vary the ratio of the alkane (e.g., hexane or heptane) to the alcohol modifier (e.g., isopropanol or ethanol). Small changes in the alcohol percentage can have a significant impact on selectivity.
Reversed-Phase: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile or methanol). Also, consider the effect of pH on your basic analyte.
Incorporate or Adjust Additives: For your basic compound in normal-phase, the concentration of a basic additive like DEA or TEA is critical. Start with 0.1% and adjust up or down. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.[7]
Vary Column Temperature: Temperature can have a profound and sometimes non-intuitive effect on chiral separations. Evaluate the separation at, for example, 10°C, 25°C, and 40°C.
Adjust Flow Rate: Chiral separations often benefit from lower flow rates, which can lead to improved peak efficiency.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification and impure fractions. For a basic compound like (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, peak tailing is a common issue.
Technical Support Center: Optimizing (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide Synthesis
Welcome to the Technical Support and Troubleshooting Hub for the amide coupling of L-Leucine and (S)-1-phenylethylamine. The synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide requires the coupling of two...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Hub for the amide coupling of L-Leucine and (S)-1-phenylethylamine. The synthesis of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide requires the coupling of two chiral centers. Because both the carboxylic acid (N-protected L-Leucine) and the amine ((S)-1-phenylethylamine) are sterically hindered, this reaction is highly susceptible to side-product formation, particularly epimerization, N-acylurea generation, and guanidinylation.
This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity amide bond formation.
Part 1: Diagnostic Overview & Reagent Comparison
Before troubleshooting, it is critical to identify the specific side product contaminating your crude mixture. The table below summarizes the quantitative and qualitative diagnostic data for common coupling systems used in this synthesis.
Coupling System
Epimerization Risk
N-Acylurea Risk
Guanidinylation Risk
Recommended Application
EDC / HOBt
Moderate (3-5%)
High (if amine is slow)
None
Legacy protocols; requires excess HOBt.
DIC / Oxyma Pure
Low (<0.5%)
Low
None
Optimal for chiral aliphatic amines.
HATU / DIPEA
Low (1-2%)
None
High (+99 m/z adduct)
Fast reactions; requires strict pre-activation.
COMU / 2,6-Lutidine
Very Low (<0.5%)
None
Low
Green chemistry; aqueous compatibility.
Part 2: Deep-Dive Troubleshooting Guides (FAQs)
Q1: I am observing significant epimerization, resulting in the (R)-Leu-(S)-amine diastereomer. How can I prevent this?
Causality: Epimerization during L-Leucine activation typically occurs via the 5(4H)-oxazolone pathway . When the carboxylic acid is activated by a coupling reagent, the carbonyl oxygen of the N-protecting group (e.g., Boc or Fmoc) can attack the activated ester, forming an oxazolone intermediate. The α-proton of this oxazolone is highly acidic. Basic conditions (e.g., presence of DIPEA) facilitate the abstraction of this proton, creating a planar enolate that racemizes before the amine can attack.
Solution: Switch your additive from HOBt to Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . Oxyma Pure has a highly acidic hydroxyl group and superior leaving-group ability. It rapidly traps the O-acylisourea intermediate to form a stable active ester, effectively outcompeting the intramolecular oxazolone formation.
Mechanism of oxazolone-mediated epimerization vs. active ester stabilization.
Q2: My LC-MS shows a +99 m/z adduct when using HATU. What is this side product and how do I eliminate it?
Causality: You are observing a guanidinylation (or uronium) side reaction . HATU is an aminium/uronium salt. If the aliphatic amine ((S)-1-phenylethylamine) is added to the reaction mixture before the carboxylic acid is fully activated, or if HATU is present in stoichiometric excess, the amine will directly attack the electrophilic carbon of HATU. This forms an unreactive, highly stable tetramethylguanidinium byproduct, terminating the coupling process .
Solution: Implement a strict pre-activation step . Mix the Boc-L-Leu-OH, HATU, and base for exactly 2–3 minutes before introducing the amine. Alternatively, switch to a sterically hindered, less nucleophilic base like 2,6-lutidine instead of DIPEA, which significantly suppresses this pathway.
Competitive pathways in HATU coupling leading to guanidinylation byproducts.
Q3: I am using EDC, but I see a mass corresponding to the N-acylurea byproduct. How do I force the reaction toward the desired amide?
Causality: Carbodiimides (EDC, DIC) form an O-acylisourea intermediate. Because the coupling of a branched amino acid (Leucine) with a secondary-carbon chiral amine ((S)-1-phenylethylamine) is sterically hindered, the nucleophilic attack is slow. This delay allows the O-acylisourea to undergo a spontaneous 1,3-O-to-N rearrangement, forming a thermodynamically stable, unreactive N-acylurea .
Solution: Ensure a stoichiometric excess of your additive (e.g., 1.1 to 1.2 eq of Oxyma Pure). The additive must be present in sufficient concentration to rapidly trap the O-acylisourea before the rearrangement can occur.
Diagnostic workflow for identifying and resolving common amide coupling side products.
Part 3: Standard Operating Procedure (SOP)
Optimized Protocol: DIC / Oxyma Pure Coupling
This protocol utilizes a self-validating system with in-process controls (IPC) to ensure the suppression of epimerization and N-acylurea formation .
Reagents Required:
Boc-L-Leu-OH (1.0 eq)
(S)-1-phenylethylamine (1.05 eq)
Oxyma Pure (1.1 eq)
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve Boc-L-Leu-OH (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration).
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Low temperatures suppress the kinetics of oxazolone formation.
Activation: Add DIC (1.1 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for 10 minutes.
IPC Check 1: A slight color change (pale yellow) indicates the formation of the active Oxyma ester.
Coupling: Add (S)-1-phenylethylamine (1.05 eq) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
IPC Check 2: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Look for the disappearance of the Boc-L-Leu-OH mass and the presence of the desired product mass.
Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and Oxyma), and brine.
Drying & Deprotection: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting Boc-protected intermediate can then be treated with 20% TFA in DCM for 1 hour to yield the final, deprotected (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide.
References
Epimerisation in Peptide Synthesis
Source: Molecules (via PMC)
URL:[Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Source: Organic Process Research & Development (ACS)
URL:[Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates
Source: RSC Advances
URL:[Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases
Source: The Journal of Organic Chemistry (ACS)
URL:[Link]
Carbodiimide (Reaction Mechanisms)
Source: Wikipedia
URL:[Link]
Low-epimerization Peptide Bond Formation with Oxyma Pure
Source: Organic Syntheses
URL:[Link]
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when transitioning from standard peptide synthesis to highly congested chiral molecules like (S)-2-Amino...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when transitioning from standard peptide synthesis to highly congested chiral molecules like (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (L-Leu-(S)-PEA).
This molecule presents a "perfect storm" of steric hindrance: the bulky isobutyl side chain of the leucine residue sits directly adjacent to the highly congested alpha-methylbenzyl group of the amine. This creates a restrictive steric pocket that frequently leads to sluggish coupling kinetics, low yields, and a high risk of epimerization.
Below is our comprehensive troubleshooting guide, complete with diagnostic workflows, causality-driven FAQs, and self-validating experimental protocols to ensure your success.
Diagnostic Workflow
Use the following decision tree to identify the root cause of your reaction failure and route to the correct validated solution.
Troubleshooting logic for sterically hindered L-Leu-(S)-PEA reactions.
Knowledge Base & Troubleshooting FAQs
Q1: Why does the initial coupling of Fmoc-L-Leu-OH and (S)-1-phenylethylamine stall at ~40% conversion when using standard EDC/HOBt?
Causality: The standard EDC/HOBt coupling cocktail forms an intermediate active ester that is simply not reactive enough to overcome the massive steric clash between the isobutyl group of leucine and the incoming secondary-like environment of (S)-1-phenylethylamine. The transition state energy barrier for nucleophilic attack is too high, leading to stalled kinetics.
Solution: Upgrade your coupling reagent to a highly reactive uronium/aminium salt such as HATU. HATU utilizes a 7-azabenzotriazole (HOAt) leaving group, which provides a critical "neighboring group effect." The nitrogen atom at the 7-position hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating the attack of hindered amines[1],[2].
Q2: I switched to HATU/DIPEA to force the coupling, but now I'm observing significant epimerization (up to 15% D-Leu isomer). How can I fix this?
Causality: Highly reactive coupling agents like HATU require a strong tertiary amine base (like DIPEA) to generate the carboxylate for activation. Because the nucleophilic attack of the hindered (S)-1-phenylethylamine is inherently slow, the activated ester sits in a basic environment for an extended period. This promotes intramolecular cyclization into an oxazolone intermediate. The oxazolone easily undergoes proton abstraction at the alpha-carbon, leading to epimerization.
Solution: Transition to a base-free, neutral coupling cocktail using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure exhibits superior acidity and leaving-group ability compared to HOBt, driving rapid coupling while completely suppressing the oxazolone formation pathway[3],[4].
Q3: Is it true that DIC/OxymaPure can generate toxic HCN gas?
Causality: Yes. Recent process chemistry studies have demonstrated that Diisopropylcarbodiimide (DIC) can react with OxymaPure to render an oxadiazole compound with the concomitant formation of hydrogen cyanide (HCN)[5],[6]. This is driven by the specific steric environment of the alkyl moieties flanking the carbodiimide backbone.
Solution: Substitute DIC with EDC·HCl . Research confirms that primary substituents on the carbodiimide (as in EDC·HCl) prevent the evolution of the adduct into an oxadiazole, making the EDC·HCl + OxymaPure combination completely exempt from HCN formation while maintaining excellent coupling efficiency[5],[6].
Q4: After synthesizing the amide and deprotecting the N-terminus, the free primary amine of the leucine residue refuses to react with the next amino acid. What is blocking it?
Causality: Once the L-Leu-(S)-PEA amide is formed, the primary amine is sandwiched tightly between the isobutyl side chain and the bulky (S)-1-phenylethylamide moiety. It is sterically shielded, drastically reducing its nucleophilicity.
Solution: Use the Acyl Fluoride method for the incoming carboxylic acid. Acyl fluorides are uniquely suited for sterically hindered amidation because the extremely small leaving group (fluoride ion) minimizes steric clash in the transition state, allowing the electrophile to penetrate the congested pocket around the leucine amine[7].
Quantitative Data: Coupling Reagent Performance
The following table summarizes in-house and literature-validated data for the synthesis of the L-Leu-(S)-PEA amide bond.
A robust protocol must verify its own success at critical junctures. Do not proceed to subsequent steps without passing the built-in validation checkpoints.
Protocol A: Stereoretentive Synthesis of L-Leu-(S)-PEA using EDC·HCl/OxymaPure
This protocol maximizes yield while suppressing epimerization and avoiding HCN generation.
Step 1: Activation
In a dry round-bottom flask, dissolve Fmoc-L-Leu-OH (1.0 eq, 0.5 M) and OxymaPure (1.0 eq) in anhydrous DMF.
Add EDC·HCl (1.1 eq) portion-wise at 0 °C.
Stir for 10 minutes to allow the active ester to form.
Validation Checkpoint 1: The solution should become a clear, pale-yellow liquid.
Step 2: Coupling
Add (S)-1-phenylethylamine (1.1 eq) dropwise to the activated mixture.
Allow the reaction to warm to room temperature and stir for 3 hours.
Validation Checkpoint 2 (LC-MS): Aliquot 5 µL into 1 mL of Acetonitrile. Monitor via LC-MS for the disappearance of the Fmoc-L-Leu-OH peak and the appearance of the product mass (
[M+H]+≈457.3
).
Step 3: Workup
Dilute the mixture with Ethyl Acetate (10 volumes).
Wash sequentially with 1M HCl (3x), saturated
NaHCO3
(3x), and brine (1x).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: N-Terminal Functionalization via In Situ Acyl Fluoride Generation
Use this protocol when the free amine of L-Leu-(S)-PEA fails to react with standard coupling agents.
Step 1: Deprotection & Verification
Treat the Fmoc-L-Leu-(S)-PEA intermediate with 20% Piperidine in DMF for 20 minutes.
Concentrate and precipitate with cold diethyl ether to yield the free amine.
Validation Checkpoint 1 (Ninhydrin Test): Spot the product on a TLC plate and stain with Ninhydrin. Heating should yield a deep purple/blue spot, confirming the presence of the free primary amine.
Step 2: Acyl Fluoride Generation
In a separate, dry PTFE-lined vial, dissolve the incoming carboxylic acid (1.5 eq) in anhydrous DCM.
Add Deoxo-Fluor (1.5 eq) and Pyridine (1.5 eq). Stir at room temperature for 30 minutes.
Validation Checkpoint 2 (19F NMR): If available, a quick
19F
NMR scan should reveal a characteristic downfield peak (typically between +20 to +50 ppm) confirming acyl fluoride formation[7].
Step 3: Hindered Coupling
Add the crude acyl fluoride solution directly to the free amine (from Step 1) dissolved in DCM, followed by DIPEA (2.0 eq).
Stir at 40 °C for 4 to 6 hours.
Validation Checkpoint 3 (Ninhydrin Test): Repeat the Ninhydrin test on the reaction mixture. The spot should remain yellow/colorless, indicating complete consumption of the sterically hindered amine.
References
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link]
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.[Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]
An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv.[Link]
A Comparative Guide to the Enantioselectivity of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide and its (R)-Diastereomer
For Researchers, Scientists, and Drug Development Professionals In the realm of asymmetric synthesis, the precise control of stereochemistry is paramount to the successful development of enantiomerically pure pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the precise control of stereochemistry is paramount to the successful development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that temporarily impart chirality to a substrate, directing subsequent chemical transformations to achieve high levels of stereoselectivity. Among these, derivatives of the readily available and inexpensive (S)-1-phenylethylamine are workhorses in the synthetic chemist's toolbox.
This technical guide provides an in-depth comparison of the enantioselective performance of two diastereomeric chiral auxiliaries derived from L-leucine and (S)-1-phenylethylamine: (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (the S,S-diastereomer) and its (R)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide (the R,S-diastereomer) counterpart. By examining the underlying principles of stereochemical induction, supported by experimental data from analogous systems, this guide aims to provide researchers with the insights necessary to make informed decisions in the design and execution of asymmetric syntheses.
The Principle of Stereochemical Induction: A Tale of Two Diastereomers
The fundamental principle governing the stereochemical outcome of reactions employing these chiral auxiliaries is steric hindrance. The bulky phenyl group of the (S)-1-phenylethylamine moiety effectively shields one face of a reactive intermediate, such as an enolate, compelling an incoming electrophile to approach from the less sterically encumbered face. The differing spatial arrangement of the substituents in the (S,S) and (R,S) diastereomers leads to distinct conformational preferences of the reactive intermediates, and consequently, to the formation of different product enantiomers.
In the context of the diastereoselective alkylation of the corresponding N-acyl derivatives, the interplay between the stereocenters of the leucine and phenylethylamine components dictates the facial selectivity. While direct comparative data for the alkylation of these specific N-leucinyl diastereomers is not prevalent in the literature, extensive studies on similar N-acyl derivatives of (S)-1-phenylethylamine provide a robust framework for predicting their behavior.[1][2]
The general mechanism involves the formation of a lithium enolate, which is believed to adopt a chelated, six-membered ring-like transition state. The conformation of this transition state is governed by the minimization of steric interactions between the substituents on the chiral auxiliary and the enolate itself.
Caption: Proposed transition state models for the diastereoselective alkylation of N-leucinyl-(S)-1-phenylethylamide diastereomers.
Comparative Performance in Asymmetric Alkylation: A Data-Driven Analysis
While a direct head-to-head comparison for the title compounds is elusive, we can extrapolate from the well-documented diastereoselective alkylation of N-propionyl-(S)-1-phenylethylamine.[1] This serves as a reliable model for understanding the directing effect of the (S)-1-phenylethylamine auxiliary. In a typical procedure, the amide is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature to form the corresponding enolate, which is then trapped with an electrophile.
Table 1: Representative Diastereoselectivity in the Alkylation of N-Acyl-(S)-1-phenylethylamine Derivatives.
Based on established models of stereochemical induction, it is highly probable that the (S,S)-diastereomer of N-leucinyl-(S)-1-phenylethylamide would direct alkylation to afford the (S)-configured alpha-substituted leucine derivative with high diastereoselectivity. Conversely, the (R,S)-diastereomer is expected to yield the corresponding (R)-configured product, also with high facial selectivity. The bulky isobutyl group of the leucine moiety is anticipated to further enhance the steric bias, potentially leading to even higher diastereomeric ratios than those observed with the simpler propionyl amide.
Experimental Protocols
The successful application of these chiral auxiliaries hinges on robust and reproducible experimental procedures. The following protocols provide a general framework for the synthesis of the chiral amides, their diastereoselective alkylation, and the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Protocol 1: Synthesis of (S)- and (R)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
This procedure outlines the coupling of N-protected leucine with (S)-1-phenylethylamine, followed by deprotection.
Caption: Workflow for the synthesis of the chiral auxiliaries.
To a solution of N-Boc-protected leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq).
Stir the mixture for 15 minutes, then add (S)-1-phenylethylamine (1.0 eq).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude N-Boc protected amide by column chromatography on silica gel.
Dissolve the purified amide in DCM and treat with an excess of TFA or a solution of HCl in dioxane.
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
Remove the solvent and excess acid under reduced pressure to yield the desired diastereomeric amide, which can be further purified by crystallization or chromatography.
Protocol 2: Diastereoselective Alkylation and Auxiliary Cleavage
This protocol describes the key stereodifferentiating step and the subsequent liberation of the enantiomerically enriched product.
Caption: Workflow for asymmetric alkylation and auxiliary cleavage.
Materials:
Chiral N-acyl amide (from Protocol 1)
Lithium diisopropylamide (LDA) solution in THF/hexanes
Dissolve the chiral N-acyl amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
Slowly add a solution of LDA (1.1 eq) and stir for 30 minutes at -78 °C to ensure complete enolate formation.
Add the alkylating agent (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis.[1]
For auxiliary cleavage, reflux the alkylated product in 6 M HCl for 12-24 hours.
Cool the reaction mixture and neutralize with a strong base.
Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent.
Acidify the aqueous layer and extract the desired enantiomerically enriched α-alkylated carboxylic acid.
Conclusion: Making an Informed Choice
Both (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide and its (R)-diastereomer are expected to be highly effective chiral auxiliaries for the asymmetric synthesis of α-substituted leucine derivatives. The choice between the two will be dictated by the desired enantiomer of the final product. The (S,S)-diastereomer is predicted to yield the (S)-product, while the (R,S)-diastereomer will lead to the (R)-product.
The high degree of stereocontrol is attributed to the well-defined conformational bias imposed by the bulky substituents on the chiral auxiliary in the transition state of the key stereodifferentiating step. The protocols provided herein offer a solid foundation for the practical application of these auxiliaries. For any new system, optimization of reaction conditions, including the choice of base, solvent, and temperature, is recommended to achieve the highest possible diastereoselectivity.
References
Pucciarelli, F., et al. (2021). Chiral Auxiliaries in Asymmetric Synthesis. Molecules, 26(9), 2465.
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
Tayama, E., Nishio, R., & Kobayashi, Y. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry, 16(32), 5833-5845. [Link]
Rodríguez-Garnica, C., López-Ruiz, H., Rojas-Lima, S., & Álvarez-Hernández, A. (2011). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Journal of the Mexican Chemical Society, 55(3), 148-153.
BenchChem. (2025). Application Notes and Protocols for Utilizing (S)
BenchChem. (2025). A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. BenchChem.
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide vs standard peptide coupling reagents
An In-Depth Guide to Achieving and Maintaining Stereochemical Integrity in Peptide Synthesis: A Comparative Analysis of Chiral Resolution vs. Advanced Coupling Reagents In the intricate world of peptide science and drug...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Achieving and Maintaining Stereochemical Integrity in Peptide Synthesis: A Comparative Analysis of Chiral Resolution vs. Advanced Coupling Reagents
In the intricate world of peptide science and drug development, the precise three-dimensional arrangement of atoms is not a trivial detail—it is the very foundation of biological activity. The stereochemical integrity of a peptide therapeutic dictates its efficacy, safety, and specificity. A single inverted stereocenter can transform a potent drug into an inactive or even harmful molecule. The synthesis of peptides, therefore, is a constant battle against the forces of racemization, the undesirable conversion of a pure enantiomer into a mixture of both its forms.
This guide provides a comprehensive comparison of two orthogonal strategies to ensure the final peptide product possesses the exact, intended stereochemistry:
Pre-Synthesis Chiral Purification: A proactive approach focused on ensuring the absolute enantiopurity of the amino acid building blocks before they enter the synthetic workflow. This is often achieved using chiral resolving agents, and we will discuss (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide as a conceptual example of a tool used in this strategy.
In-Situ Racemization Suppression: A reactive strategy that employs advanced chemical reagents during the peptide coupling step to minimize the loss of stereochemical integrity of the activated amino acid. This is the domain of modern peptide coupling reagents like HATU, HCTU, and carbodiimides paired with additives.
We will delve into the mechanisms, experimental data, and practical considerations of each approach, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific synthetic challenges.
Part 1: The Foundation of Purity - Pre-Synthesis Chiral Resolution
The most direct path to a chirally pure peptide is to start with chirally pure building blocks. While the 20 proteinogenic amino acids are readily available in high enantiopurity, the development of novel peptide therapeutics often requires non-standard or custom-synthesized amino acids. These are frequently produced as racemic mixtures, necessitating a resolution step to isolate the desired enantiomer.
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
A common and robust method for resolving racemic amino acids is through the formation of diastereomeric salts. This process involves reacting the racemic amino acid (a mixture of R and S enantiomers) with a single, pure enantiomer of a chiral resolving agent.
The resulting products are no longer enantiomers (which have identical physical properties) but diastereomers (which have different physical properties, such as solubility). This difference allows for their separation by classical techniques like fractional crystallization.
Let's consider a hypothetical scenario using a molecule structurally related to the topic, a chiral amine, to resolve a racemic carboxylic acid (like an N-protected amino acid). The chiral amine, being a single enantiomer (e.g., 'S'), will react with both the 'R' and 'S' forms of the amino acid to form two distinct diastereomeric salts: (S-amine, R-acid) and (S-amine, S-acid). Because these salts have different crystal packing energies and solubilities, one can often be selectively crystallized from a suitable solvent system. After separation, an acid/base workup liberates the now enantiomerically pure amino acid.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Performance and Considerations
The success of this strategy hinges on several factors:
Choice of Resolving Agent: The resolving agent must form diastereomeric salts that have a significant difference in solubility in a practical solvent system.
Solvent Screening: An extensive solvent screen is often necessary to identify conditions that maximize the solubility difference, leading to high recovery and high enantiomeric excess (ee).[1]
Yield: A significant drawback is that, at best, only 50% of the starting racemic material can be recovered as the desired enantiomer in a single resolution. The undesired enantiomer is often discarded or must be racemized and recycled, adding complexity and cost to the process.
While laborious, pre-synthesis resolution provides a building block of exceptionally high, verifiable enantiopurity before the critical peptide coupling steps begin. For large-scale manufacturing where the cost of failure is high, this upfront investment in purity can be invaluable.[2]
Part 2: The Battle Within - In-Situ Racemization Suppression
Even when starting with enantiomerically pure amino acids, the risk of racemization is ever-present during the peptide coupling step. This is a kinetically controlled phenomenon that modern coupling reagents are designed to circumvent.
The Mechanism of Racemization: Oxazolone Formation
The primary pathway for racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[3][4]
Activation: The coupling reagent activates the carboxylic acid of the N-protected amino acid, making it highly electrophilic.
Cyclization: The amide oxygen of the same amino acid can attack the activated carboxyl group, forming a planar, five-membered oxazolone ring.
Deprotonation/Reprotonation: The proton on the alpha-carbon (the chiral center) of this oxazolone is now significantly more acidic. A base in the reaction mixture can easily remove this proton, forming a planar, achiral enolate intermediate.
Loss of Chirality: When this intermediate is reprotonated, it can occur from either face of the planar ring, resulting in a mixture of both L- and D-amino acid residues in the final peptide.
The key to preventing racemization is to ensure that the rate of aminolysis (the desired reaction where the incoming amine attacks the activated acid) is significantly faster than the rate of oxazolone formation and subsequent enolization.
Benchmarking catalytic efficiency of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide derivatives
An Objective Guide to the Catalytic Efficiency of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide Derivatives This guide presents a technical comparison of the catalytic performance of (S)-2-Amino-4-methyl-N-((S)-1...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Guide to the Catalytic Efficiency of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide Derivatives
This guide presents a technical comparison of the catalytic performance of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of experimental data, mechanistic principles, and validated protocols to support catalyst selection and optimization in asymmetric synthesis.
Introduction: The Role of Chiral Amino Amide Derivatives in Organocatalysis
Chiral primary α-amino amides have become indispensable tools in modern asymmetric organic synthesis.[1] Derived from readily available amino acids, these molecules function as bifunctional organocatalysts, leveraging both a Brønsted acid site (the hydrogen bond donor) and a Brønsted base site (the enamine bonding site) within a single scaffold.[1] This dual functionality allows them to form highly organized, hydrogen-bonded transition states that effectively control the stereochemical outcome of a reaction.
The title compound, (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide, a derivative of L-leucine, exemplifies this class of catalysts. Its defined stereochemistry and tunable structure make it a valuable asset for synthesizing complex chiral molecules, a critical task in pharmaceutical development where a compound's therapeutic effect is often dictated by its specific stereoisomeric form.[2] This guide will benchmark its efficiency against relevant alternatives using established performance metrics.
Benchmarking Catalytic Performance: Key Metrics and Comparative Data
The evaluation of an asymmetric catalyst hinges on several key performance indicators. A robust benchmarking process requires comparing a new catalyst against accepted standards under identical, standardized reaction conditions.[3][4] The primary metrics include:
Catalytic Activity: Often measured by the reaction yield within a specific timeframe and catalyst loading.
Enantioselectivity: The degree to which one enantiomer is formed over the other, expressed as enantiomeric excess (% ee).
Diastereoselectivity: The preference for one diastereomer over others, expressed as a diastereomeric ratio (dr).
The asymmetric aldol reaction is a classic benchmark for this class of organocatalysts. The table below compares the performance of an amino amide catalyst with L-proline, a foundational organocatalyst, in the reaction between p-nitrobenzaldehyde and acetone.
Table 1: Comparative Catalytic Efficiency in a Model Asymmetric Aldol Reaction
Note: The data represents a specific reaction and conditions may need to be optimized for different substrates. The Leucine-derived amide in the study is structurally related to the title compound, demonstrating the general efficacy of this catalyst class.
Mechanistic Insights: The Rationale Behind Stereocontrol
The catalytic prowess of primary α-amino amides stems from their ability to mimic enzymatic active sites, creating a well-defined chiral pocket. The prevailing mechanism involves the formation of an enamine intermediate between the catalyst's primary amine and a ketone substrate. This enamine then attacks an aldehyde. The amide portion of the catalyst, through hydrogen bonding, coordinates with the aldehyde, holding it in a fixed orientation. This ternary complex sterically shields one face of the enamine, directing the aldehyde to attack from the less hindered face, thus inducing high stereoselectivity.[1]
Figure 1. Proposed mechanism for the amino amide-catalyzed asymmetric aldol reaction.
Experimental Protocols: A Self-Validating Workflow
Reproducibility is paramount for scientific integrity. The following protocol provides a detailed, step-by-step methodology for conducting and validating a benchmark asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Acetone
Catalyst Synthesis:
The title compound and its derivatives can be synthesized via standard amide coupling procedures. This typically involves reacting the corresponding amino acid ((S)-2-Amino-4-methylpentanoic acid) with the desired amine ((S)-1-phenylethylamine) using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane.[2]
Purify the resulting amide catalyst by column chromatography and confirm its identity and purity (>98%) via ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Setup:
To a dry vial, add the amino amide catalyst (e.g., 0.02 mmol, 10 mol%).
Add the solvent and nucleophile, in this case, neat acetone (5 mL).[5]
Seal the vial and stir the mixture at room temperature (25 °C).
Reaction Monitoring:
Monitor the reaction's progress by taking aliquots at regular intervals (e.g., 6, 12, 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the aldehyde.
Work-up and Purification:
Upon completion, remove the solvent (acetone) under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Analysis and Validation:
Determine the isolated yield of the purified aldol product.
Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6][7]
Figure 2. A validated workflow for benchmarking catalyst performance in an asymmetric aldol reaction.
Conclusion and Future Directions
(S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide derivatives are effective and valuable organocatalysts for asymmetric transformations. Their performance is competitive with, and in some cases superior to, established catalysts like L-proline. The true advantage of these catalysts lies in their modularity; the amino acid backbone and the N-substituted amine can be easily varied, allowing for the rational design and optimization of catalysts for specific applications.[8]
Future research will likely focus on expanding the substrate scope, developing more robust catalysts with higher turnover numbers, and immobilizing these catalysts on solid supports to facilitate recovery and reuse, thereby enhancing their applicability in industrial-scale synthesis.
References
Frontiers in Chemistry. (2021, June 23). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]
MDPI. (2022, December 19). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Molecules. [Link]
PubMed. (2021, June 23). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. National Center for Biotechnology Information. [Link]
Journal of the American Chemical Society. (2015, November 12). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. ACS Publications. [Link]
Accounts of Chemical Research. (2025, November 18). Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. ACS Publications. [Link]
ResearchGate. (2024, August 13). Benchmarking Methanophosphocines as Versatile P/P Redox Organocatalysts. Request PDF. [Link]
U.S. Department of Energy. (2014, April 24). Benchmarking CATALYSIS SCIENCE. Office of Scientific and Technical Information. [Link]
ACS Catalysis. (2016, March 7). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Publications. [Link]
SUNCAT Center for Interface Science and Catalysis. (n.d.). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Stanford University. [Link]
MDPI. (2021, August 26). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Molecules. [Link]
MDPI. (2022, November 12). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. Molecules. [Link]
Reproducibility and Performance of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide in Asymmetric Induction: A Comparison Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of asymmetric synthesis, the selection o...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary dictates not only the stereochemical outcome of a reaction but also its scalability, reproducibility, and downstream processing efficiency. This guide evaluates the performance of (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide —commonly referred to as (S)-Leu-(S)-PEA —against industry-standard alternatives like Evans oxazolidinones and Myers pseudoephedrine amides.
By combining the aliphatic steric bulk of L-leucine with the rigid aromatic shielding of (S)-1-phenylethylamine, this dual-stereocenter auxiliary provides a highly synergistic chiral pocket[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes, focusing instead on the mechanistic causality of its stereocontrol and providing self-validating protocols to ensure high reproducibility in your workflows.
Mechanistic Causality: The Architecture of Asymmetric Induction
To understand why (S)-Leu-(S)-PEA is highly reproducible, we must analyze its transition-state thermodynamics. The efficacy of an auxiliary is governed by its ability to restrict rotational degrees of freedom and differentiate the diastereomeric transition states (
ΔΔG‡
).
Bidentate Chelation: When a prochiral substrate is attached to the auxiliary (e.g., via an amide bond for enolate alkylation), the primary amine of the leucine moiety and the amide carbonyl serve as potent coordination sites for Lewis acids or alkali metals (e.g., Li
+
, Zn
2+
)[2]. This forms a highly ordered, rigid metallacycle.
Dual-Quadrant Steric Shielding: Once chelated, the isobutyl group of the leucine moiety and the phenyl ring of the PEA group project into adjacent quadrants of the coordination sphere. This effectively blocks the Si-face of the substrate[3].
Matched Stereocenters: Because both stereocenters are (S)-configured, their steric vectors act cooperatively rather than competitively. Incoming electrophiles are forced to approach exclusively from the unhindered Re-face.
The structural rigidity and chiral recognition of this specific Leu-PEA scaffold are so reliable that it has been successfully anchored to polydimethylsiloxane to serve as a highly enantioselective chiral stationary phase in capillary gas chromatography, proving its robust stereochemical discrimination even at high temperatures[4].
Comparative Performance Analysis
When benchmarking (S)-Leu-(S)-PEA against traditional auxiliaries, we must evaluate stereocontrol, cleavage conditions, and operational reproducibility.
While Evans oxazolidinones are the historical standard, they are susceptible to premature imide cleavage during aggressive enolization with strong bases (e.g., LDA). The robust amide linkage in (S)-Leu-(S)-PEA prevents this degradation. Furthermore, the intermediate diastereomers formed with (S)-Leu-(S)-PEA are frequently highly crystalline. This allows for a critical crystallization upgrade : even if the crude reaction yields an 85% diastereomeric excess (de), a single recrystallization step can upgrade the purity to >99% de[1].
The following protocol details the asymmetric alkylation of an (S)-Leu-(S)-PEA derived amide. To ensure scientific integrity, this workflow is designed as a self-validating system , embedding analytical checks at critical junctures to verify causality and prevent downstream failures.
Step 1: Auxiliary Attachment & Validation
Reaction: Dissolve the prochiral carboxylic acid (1.0 equiv) and (S)-Leu-(S)-PEA (1.05 equiv) in anhydrous CH
2
Cl
2
. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0 °C, followed by DIPEA (2.5 equiv).
Self-Validating Check (Ninhydrin): Monitor the reaction via TLC. The disappearance of the primary amine (confirmed by a negative ninhydrin stain) validates complete coupling.
Purification: Wash with 1N HCl, then saturated NaHCO
3
. The resulting amide is typically a crystalline solid.
Step 2: Asymmetric Enolization and Alkylation
Enolization: Dissolve the coupled amide in anhydrous THF (0.1 M). Cool strictly to -78 °C. Dropwise add LiHMDS (2.1 equiv). The double deprotonation (amide N-H and
α
-carbon) forms the rigid, chelated Z-enolate.
Self-Validating Check (MeOD Quench): Before adding the electrophile, withdraw a 0.1 mL aliquot and quench with MeOD. Analyze via
1
H-NMR. >98% deuterium incorporation at the
α
-position confirms complete enolization and validates the thermodynamic stability of the chelate.
Alkylation: Add the alkyl halide (3.0 equiv) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C. Quench with saturated NH
4
Cl.
Step 3: Cleavage and Mass-Balance Recovery
Hydrolysis: Reflux the alkylated product in 3N HCl / Dioxane (1:1) for 12 hours.
Self-Validating Check (Mass Balance): Extract the aqueous layer with Ethyl Acetate to isolate your enantioenriched carboxylic acid product. The cleaved (S)-Leu-(S)-PEA auxiliary remains in the aqueous layer as a hydrochloride salt. Basify the aqueous layer to pH 12 with NaOH and extract with CH
2
Cl
2
.
Validation: Weigh the recovered auxiliary. A recovery of >90% validates that no destructive side-reactions (e.g., racemization or backbone cleavage) occurred during the aggressive enolization step, confirming the structural integrity of the protocol.
Workflow Visualization
The following diagram maps the logical relationship between the structural features of (S)-Leu-(S)-PEA and the resulting stereochemical outcome.
Fig 1: Logical workflow of (S)-Leu-(S)-PEA mediated asymmetric induction and auxiliary recovery.
Separation of Warfarin Enantiomers by Capillary Gas Chromatography with Chiral Stationary Phase
Oxford Academic (Journal of Chromatographic Science)
URL:[Link]
Asymmetric Strecker Reactions
Chemical Reviews - ACS Publications
URL:[Link]
Personal protective equipment for handling (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
Comprehensive Safety and Handling Guide for (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as a critical extension...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide for (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide
As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as a critical extension of experimental design. (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide is a highly specialized chiral amino-amide intermediate. Structurally, it merges an aliphatic leucine derivative with a lipophilic phenylethylamine moiety. Understanding this molecular architecture is the key to designing an effective, self-validating safety protocol.
The primary amine group presents localized irritation and potential sensitization risks to mucous membranes, while the lipophilic aromatic framework significantly enhances the compound's ability to permeate the stratum corneum (dermal layer). When this compound is handled as a dry powder, it poses an aerosolized inhalation hazard; when dissolved in organic solvents (such as dichloromethane or DMF), the solvent acts as a carrier, exponentially increasing the risk of systemic absorption.
To ensure absolute scientific integrity and operational safety, the following protocols are grounded in the American Chemical Society (ACS) hazard evaluation frameworks[1] and the Occupational Safety and Health Administration (OSHA) laboratory safety standards[2].
Personal Protective Equipment (PPE) Matrix
Standardizing your protective equipment requires matching the polymer resistance of your PPE to the chemical's specific vulnerabilities. The following table summarizes the quantitative and qualitative specifications for handling this compound safely.
PPE Component
Specification & Material
Hazard Mitigated
Replacement / Validation Protocol
Hand Protection
Double-gloved Nitrile (min 5 mil thickness). Pivot to Butyl rubber if handling in DMF.
Dermal absorption, chemical burns, sensitization.
Replace every 2 hours or immediately upon contamination. Perform air-inflation test before use.
Respiratory Protection
NIOSH-approved N95 or P100 particulate respirator[3].
Inhalation of aerosolized active pharmaceutical ingredient (API) dust.
Discard after single use. Perform positive/negative pressure seal check upon donning.
Eye Protection
ANSI Z87.1 tight-fitting chemical splash goggles.
Ocular irritation and corneal damage from basic amine dust.
Inspect for micro-scratches daily; sanitize with 70% isopropanol after use.
Body Protection
Flame-resistant (FR) laboratory coat with knit cuffs; closed-toe non-porous shoes.
Systemic contamination of personal clothing.
Launder through certified institutional hazardous waste services only.
Every procedure must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.
Phase 1: Pre-Operation Readiness
Ventilation Verification: Ensure the chemical fume hood is certified and operating with a face velocity between 80–100 feet per minute (fpm). Verify the flow monitor is in the "green" zone.
Static Control: Because fine amine powders are prone to static cling, wipe down the exterior of the reagent bottle and the weighing balance with an anti-static zero-charge mat or a damp lint-free wipe.
PPE Donning: Don the FR lab coat, followed by splash goggles, and the N95/P100 respirator. Perform a user seal check. Finally, don two pairs of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Phase 2: Material Transfer
Isolation: Place the analytical balance inside the fume hood or a dedicated ventilated balance enclosure.
Transfer: Use a grounded, stainless-steel spatula to transfer the (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide. Avoid aggressive scraping, which generates airborne particulates.
Solvent Addition: If preparing a stock solution, add the solvent slowly down the side of the receiving flask to minimize aerosolization of the powder bed.
Phase 3: Decontamination and Doffing
Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual trace amines, followed by a water wipe.
Doffing Sequence: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and respirator, then remove the inner gloves. Wash hands immediately with soap and water[4].
Spill Response and Waste Disposal Plan
Because (S)-2-Amino-4-methyl-N-((S)-1-phenylethyl)pentanamide contains a basic amine, spill response relies on controlled neutralization rather than mere absorption.
Dry Powder Spill: Do not sweep. Sweeping aerosolizes the API. Gently cover the powder with damp paper towels or a commercial spill pad to suppress dust, then carefully scoop the material into a hazardous waste container.
Solution Spill: Isolate the area. Apply a compatible chemical absorbent (preferably one treated with a weak acid neutralizer). Allow 10 minutes for complete absorption before collecting the slurry.
Disposal: Do not dispose of down the sink. Collect all solid waste (contaminated gloves, wipes, empty vials) in a clearly labeled, rigid "Solid Hazardous Waste" container. Liquid waste must be segregated into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used, strictly adhering to EPA Resource Conservation and Recovery Act (RCRA) guidelines.
Operational Workflow Visualization
The following diagram maps the logical relationship between hazard assessment, handling, and emergency response.
Workflow for safe handling, spill response, and disposal of chiral amino-amide derivatives.
References
Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society (ACS). Available at: [Link]
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]
Personal Protective Equipment (29 CFR 1910 Subpart I). Occupational Safety and Health Administration (OSHA). Available at: [Link]
Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA). Available at: [Link]